molecular formula C9H10ClNO B14067871 2-Chloro-4-cyclopropoxyaniline

2-Chloro-4-cyclopropoxyaniline

Cat. No.: B14067871
M. Wt: 183.63 g/mol
InChI Key: JDCYLHSWZJFEPD-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropoxyaniline is a chemical compound of interest in advanced research and development, particularly as a specialized synthetic intermediate. While specific biological data for this exact molecule is limited, its structure—featuring both an aniline group and a cyclopropoxy substituent—positions it as a valuable building block for the creation of more complex molecules. Compounds with aniline cores are frequently utilized in pharmaceutical chemistry . For instance, structurally similar aniline derivatives are key intermediates in the synthesis of potent inhibitors for targets like HIV reverse transcriptase . Furthermore, such intermediates are foundational in developing active ingredients for agrochemicals, including insecticides and fungicides . The presence of the cyclopropoxy group is a significant structural feature found in various bioactive molecules, underscoring its relevance in medicinal and organic chemistry . This product is intended for use in research laboratories as a precursor in heterocyclic synthesis, such as in the formation of anilinopyrimidines , and for method development in synthetic chemistry. It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxyaniline

InChI

InChI=1S/C9H10ClNO/c10-8-5-7(3-4-9(8)11)12-6-1-2-6/h3-6H,1-2,11H2

InChI Key

JDCYLHSWZJFEPD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)N)Cl

Origin of Product

United States

Foundational & Exploratory

2-Chloro-4-(cyclopropylmethoxy)aniline chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-4-(cyclopropylmethoxy)aniline: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-4-(cyclopropylmethoxy)aniline, a substituted aniline of significant interest to the pharmaceutical and drug discovery sectors. This document delineates the molecule's core structural attributes, proposes a robust and logical synthetic pathway, and details the expected spectroscopic signatures for unambiguous characterization. By combining the electronically-modifying properties of a chloro-substituent with the metabolically favorable and conformationally rigid cyclopropylmethoxy group, this molecule emerges as a high-value building block for novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Introduction: The Strategic Value of Functionalized Anilines in Drug Discovery

The aniline scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in the realm of oncology. Its prevalence is largely due to its role as a key pharmacophore in kinase inhibitors, where the aniline moiety often serves as a crucial "hinge-binder," interacting with the ATP-binding site of the target kinase.[1][2] The strategic functionalization of the aniline ring is a primary method for modulating a compound's potency, selectivity, and pharmacokinetic profile.

The subject of this guide, 2-Chloro-4-(cyclopropylmethoxy)aniline, is a testament to this design strategy. The inclusion of specific substituents is a deliberate choice driven by established medicinal chemistry principles:

  • 2-Chloro Group: The chlorine atom serves as more than a simple steric blocker. Its electron-withdrawing nature modulates the pKa of the aniline nitrogen, which can be critical for optimizing binding interactions. Furthermore, halogenation is a well-established strategy to block sites of metabolism, potentially increasing a drug's half-life and bioavailability.[3][4]

  • 4-Cyclopropylmethoxy Group: The cyclopropyl group is highly valued in drug design. Its strained three-membered ring offers conformational rigidity, which can lock the molecule into a bioactive conformation and improve binding affinity.[5] Critically, it is often used as a "metabolic blocker"; the cyclopropyl ring is less susceptible to oxidative metabolism compared to more conventional alkyl groups, enhancing the molecule's metabolic stability. The ether linkage provides a flexible spacer to position the cyclopropyl group optimally within a target's binding pocket.

This guide provides a detailed examination of this valuable building block, from its fundamental properties and synthesis to its analytical characterization, providing a complete technical picture for its effective utilization.

Core Molecular Attributes

A foundational understanding of a molecule begins with its basic physicochemical properties. 2-Chloro-4-(cyclopropylmethoxy)aniline is identified by a unique set of parameters that dictate its behavior in both chemical reactions and biological systems.

Chemical Structure Diagram

Caption: Chemical structure of 2-Chloro-4-(cyclopropylmethoxy)aniline.

Table 1: Physicochemical and Identification Properties
PropertyValueSource
IUPAC Name 2-Chloro-4-(cyclopropylmethoxy)anilineN/A
CAS Number 1250620-68-8[6]
Molecular Formula C₁₀H₁₂ClNO[6]
Molecular Weight 197.66 g/mol [6]
Purity ≥98% (typical)[6]
Canonical SMILES C1CC1COC2=CC(=C(C=C2)Cl)NN/A
InChI Key N/A (Not available in searches)N/A

Retrosynthetic Analysis and Proposed Synthesis Protocol

The synthesis of 2-Chloro-4-(cyclopropylmethoxy)aniline can be approached through a logical and efficient two-step process starting from a commercially available precursor. The chosen strategy prioritizes robust, high-yielding reactions that are common in industrial and academic laboratories.

Causality Behind the Synthetic Strategy

The retrosynthetic analysis identifies 2-chloro-4-nitrophenol as an ideal starting material. This precursor is readily available and contains the required chloro- and nitro-functionalities at the correct positions. The synthesis proceeds via two canonical transformations:

  • Williamson Ether Synthesis: This is a classic and highly reliable method for forming ether linkages. By reacting the phenoxide of 2-chloro-4-nitrophenol with an electrophilic cyclopropylmethyl source (e.g., (bromomethyl)cyclopropane), the desired C-O bond is formed efficiently. The choice of a strong base and an appropriate polar aprotic solvent is critical for ensuring complete deprotonation of the phenol and facilitating the SN2 reaction.

  • Nitro Group Reduction: The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. Catalytic hydrogenation (H₂ over Palladium on carbon) is selected here for its high efficiency, clean conversion, and ease of product isolation, as the only byproduct is water. This method avoids the use of stoichiometric metal reagents which can complicate purification.

Proposed Synthetic Pathway

G Proposed Synthesis of 2-Chloro-4-(cyclopropylmethoxy)aniline start 2-Chloro-4-nitrophenol reagent1 (Bromomethyl)cyclopropane K₂CO₃, DMF intermediate 2-Chloro-4-(cyclopropylmethoxy) -1-nitrobenzene reagent1->intermediate Step 1: Williamson Ether Synthesis reagent2 H₂ (g), Pd/C Ethanol product 2-Chloro-4-(cyclopropylmethoxy) aniline reagent2->product Step 2: Nitro Group Reduction

Caption: A two-step synthetic route from 2-chloro-4-nitrophenol.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-(cyclopropylmethoxy)-1-nitrobenzene

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-nitrophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and dimethylformamide (DMF, approx. 0.2 M).

    • Rationale: DMF is an excellent polar aprotic solvent for SN2 reactions. Anhydrous K₂CO₃ is a sufficiently strong base to deprotonate the phenol, and using an excess ensures the reaction goes to completion.

  • Addition of Alkylating Agent: Slowly add (bromomethyl)cyclopropane (1.2 eq.) to the stirring suspension at room temperature.

    • Rationale: A slight excess of the alkylating agent ensures full consumption of the more valuable phenoxide intermediate.

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure nitro-intermediate.

Step 2: Synthesis of 2-Chloro-4-(cyclopropylmethoxy)aniline

  • Catalyst Setup: In a hydrogenation vessel, suspend the intermediate from Step 1 in ethanol (approx. 0.1 M). Carefully add Palladium on carbon (10% Pd, 5-10 mol% catalyst loading) under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Ethanol is a common solvent for hydrogenations. Pd/C is a highly effective and reusable catalyst for this transformation. Handling the catalyst under an inert atmosphere prevents potential ignition, as dry Pd/C can be pyrophoric.

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an oxygen-free environment. Pressurize the vessel with H₂ (typically 1-3 atm or 50 psi) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Filtration and Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.

    • Rationale: Celite provides a fine filtration medium that prevents the fine black palladium powder from passing through, which can be difficult to remove otherwise.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the final product, 2-Chloro-4-(cyclopropylmethoxy)aniline, which can be further purified by recrystallization or chromatography if necessary.

Structural Elucidation and Spectroscopic Signature Analysis

Unambiguous confirmation of the chemical structure is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete analytical fingerprint of the molecule. The following sections detail the expected spectral data based on the known structure and analogous compounds.[7][8]

Analytical Workflow

G sample Synthesized Product (Crude) purification Purification (e.g., Column Chromatography) sample->purification tlc TLC/LCMS Check (Purity >98%) purification->tlc tlc->purification Fail pure_sample Pure Sample tlc->pure_sample Pass nmr ¹H & ¹³C NMR (Structure Confirmation) pure_sample->nmr ms HRMS (Molecular Formula Confirmation) pure_sample->ms ir FTIR (Functional Group ID) pure_sample->ir final Characterized Compound nmr->final ms->final ir->final

Caption: Standard workflow for the purification and analysis of the target compound.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

(Predicted for CDCl₃ solvent)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Cyclopropyl-CH~1.20-1.30 ppm (m, 1H)~10-12 ppm
Cyclopropyl-CH₂~0.55-0.65 ppm (m, 2H)~3-5 ppm
Cyclopropyl-CH₂~0.30-0.40 ppm (m, 2H)~3-5 ppm
O-CH₂~3.75 ppm (d, 2H)~73-75 ppm
NH₂~3.80 ppm (br s, 2H)N/A
Aromatic C-H (ortho to -NH₂)~6.70 ppm (d, 1H)~115-117 ppm
Aromatic C-H (meta to -NH₂)~6.75 ppm (dd, 1H)~116-118 ppm
Aromatic C-H (ortho to -Cl)~6.90 ppm (d, 1H)~119-121 ppm
Aromatic C-ClN/A~120-122 ppm
Aromatic C-NH₂N/A~140-142 ppm
Aromatic C-ON/A~148-150 ppm
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

  • Expected Molecular Ion: For C₁₀H₁₂ClNO, the calculated monoisotopic mass is 197.0631 Da.

  • Isotopic Pattern: A hallmark of chlorine-containing compounds is the presence of the ³⁵Cl and ³⁷Cl isotopes. The mass spectrum will exhibit a characteristic pattern with two major peaks for the molecular ion:

    • M+ peak at m/z ≈ 197.06 (corresponding to ³⁵Cl).

    • M+2 peak at m/z ≈ 199.06 (corresponding to ³⁷Cl).

    • The relative intensity of these peaks will be approximately 3:1 , which is a definitive indicator of a single chlorine atom.

Key Fragmentation Pathway

parent [C₁₀H₁₂ClNO]⁺˙ m/z = 197 loss1 - C₄H₆ (loss of cyclopropylmethyl radical) fragment1 [C₆H₆ClNO]⁺˙ m/z = 143 loss1->fragment1

Caption: Expected benzylic cleavage, a major fragmentation route in mass spectrometry.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3450 - 3300Medium, DoubletN-H symmetric & asymmetric stretchPrimary Amine (-NH₂)
3100 - 3000Medium-WeakC-H stretchAromatic & Cyclopropyl
2950 - 2850MediumC-H stretchMethylene (-CH₂-)
1620 - 1600StrongN-H scissoringPrimary Amine (-NH₂)
1500 - 1450StrongC=C stretchAromatic Ring
1250 - 1200StrongC-O-C asymmetric stretchAryl-Alkyl Ether
850 - 750StrongC-Cl stretchAryl Halide

Application in Medicinal Chemistry & Future Outlook

2-Chloro-4-(cyclopropylmethoxy)aniline is not merely a chemical curiosity; it is a strategically designed building block for the synthesis of complex, high-value molecules. Its primary application lies in the construction of lead compounds in drug discovery programs, particularly for targets where aniline-based scaffolds have proven successful.[1]

Its utility can be summarized as follows:

  • Scaffold for Kinase Inhibitors: The molecule is an ideal starting point for synthesizing anilinopyrimidine or anilinoquinazoline cores, which are prevalent in many targeted cancer therapies. The aniline nitrogen can act as a hydrogen bond donor to the kinase hinge region, while the rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets.

  • Lead Optimization: In a drug development campaign, this compound can be used to systematically probe the structure-activity relationship (SAR). By replacing a simpler methoxy or ethoxy group with the cyclopropylmethoxy group, researchers can directly assess the impact of metabolic stability and conformational constraint on a lead compound's overall performance.

  • Fragment-Based Drug Design (FBDD): The molecule itself, or smaller fragments thereof, could be identified in FBDD screens. Its defined vector space for chemical elaboration makes it an attractive starting point for fragment growing or linking strategies.

References

  • BenchChem. (n.d.). Application of 2-Chloro-4-methylaniline in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Researchers.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
  • ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 2-chloro-4-(cyclopropylmethoxy)aniline. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-nitroaniline. Retrieved from [Link]

  • Kumar, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

  • RSC Publishing. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

  • Kumar, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]

Sources

novel aniline intermediates for kinase inhibitor discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aniline Renaissance

In the landscape of kinase inhibitor discovery, the aniline moiety remains the quintessential "hinge-binding" pharmacophore. However, the era of simple chloro- or fluoro-anilines is largely over. Modern drug discovery demands functionalized aniline intermediates that serve a dual purpose: they anchor the molecule to the ATP-binding hinge region via hydrogen bonding while simultaneously projecting solubilizing tails into the solvent front or electrophilic warheads toward non-catalytic cysteines.

This guide analyzes the structural rationale behind these "privileged scaffolds," details the synthesis of a high-value trifluoromethyl-piperazinyl aniline intermediate, and provides a validated protocol for biochemical assessment.

Structural Biology & SAR Rationale

The efficacy of an aniline intermediate is dictated by its ability to satisfy specific spatial and electronic requirements within the kinase domain.

The Hinge Binding Vector

The primary role of the aniline nitrogen is to serve as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the "hinge" residue (e.g., Met793 in EGFR, Thr315 in Abl).

  • Electronic Modulation: Electron-withdrawing groups (EWGs) like -F or -CF3 at the meta or para positions increase the acidity of the aniline NH, potentially strengthening the H-bond to the hinge carbonyl.

  • Metabolic Stability: Substitution at the para position blocks CYP450-mediated hydroxylation, a common metabolic soft spot for anilines.

The Solvent Channel & Warhead Delivery

Modern anilines are rarely terminal; they are linkers.

  • Solubility: Bulky heterocycles (e.g., N-methylpiperazine, morpholine) attached at the para position extend into the solvent channel, improving physicochemical properties (logD, solubility).

  • Covalent Targeting: For covalent inhibitors (e.g., Osimertinib), the aniline nitrogen is often acylated with an acrylamide. The aniline ring geometry is critical to position this electrophile within striking distance (approx. 2-4 Å) of a nucleophilic cysteine (e.g., Cys797).

Visualization of Binding Logic

The following diagram illustrates the structural logic of a third-generation EGFR inhibitor binding mode.

KinaseBinding Hinge Kinase Hinge (Met793 Backbone CO) Aniline Aniline NH (H-Bond Donor) Aniline->Hinge H-Bond (2.8 Å) Core Scaffold Core (Pyrimidine/Quinazoline) Aniline->Core C-N Bond Substituent Solubilizing Tail (Solvent Exposed) Aniline->Substituent Para-position Warhead Acrylamide Warhead (Electrophile) Core->Warhead Linker Cys Cys797 (Nucleophile) Warhead->Cys Covalent Bond (Michael Addition)

Figure 1: Structural logic of aniline-based covalent kinase inhibitors. The aniline serves as the anchor, positioning the warhead for covalent modification.

Novel Scaffolds & Chemical Space

While the aniline core is conserved, the "novelty" lies in the substitution patterns that access new IP space and improve DMPK profiles.

Aniline ClassRepresentative StructureKey AdvantageExample Drug
Fluoro-alkoxy Anilines 4-fluoro-2-methoxy-5-nitroanilineBalances lipophilicity and metabolic stability.Osimertinib
Phenoxyphenyl Anilines 4-phenoxyanilineExploits hydrophobic pocket II (back pocket).Ibrutinib
Trifluoromethyl Anilines 3-CF3-4-(piperazinyl)anilineHigh metabolic stability; CF3 modulates pKa.Ponatinib analogs
Bicyclic Anilines Indolyl/Indazolyl aminesRigidifies the scaffold; reduces entropic penalty.Sunitinib

Case Study: Synthesis of a Functionalized Intermediate

Target Molecule: 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline Rationale: This intermediate combines a metabolic blocker (CF3) with a solubilizing tail (piperazine). It is a versatile building block for Type II kinase inhibitors (e.g., Bcr-Abl inhibitors).

Synthetic Strategy: SNAr vs. Buchwald-Hartwig

While Buchwald-Hartwig amination is powerful, the presence of the strongly electron-withdrawing CF3 and Nitro groups on the precursor makes Nucleophilic Aromatic Substitution (SNAr) the more atom-economical and scalable choice for this specific scaffold.

Step-by-Step Protocol

Step 1: SNAr Displacement

  • Reagents: 4-Fluoro-3-(trifluoromethyl)nitrobenzene (1.0 eq), N-methylpiperazine (1.2 eq), K2CO3 (2.0 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve 4-fluoro-3-(trifluoromethyl)nitrobenzene in MeCN (5 vol).

    • Add K2CO3 and cool to 0°C.

    • Add N-methylpiperazine dropwise to control exotherm.

    • Warm to RT and stir for 4-6 hours. (Monitoring: TLC/LCMS for disappearance of fluoride).

    • Workup: Dilute with water, extract with EtOAc. The product, 1-methyl-4-(4-nitro-2-(trifluoromethyl)phenyl)piperazine, precipitates or is isolated as a yellow oil.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

  • Reagents: Nitro intermediate (from Step 1), H2 gas (balloon or 50 psi), 10% Pd/C or Raney Nickel.[1]

  • Solvent: Methanol (MeOH).[1]

  • Procedure:

    • Dissolve nitro intermediate in MeOH under N2 atmosphere.

    • Add catalyst (10 wt% loading). Safety: Wet the catalyst with solvent before addition to prevent ignition.

    • Purge with H2 gas and stir at RT for 12 hours.

    • Filtration: Filter through a Celite pad to remove catalyst.[2] Caution: Do not let the filter cake dry out (fire hazard).

    • Concentration: Evaporate solvent to yield the target aniline.[2]

    • Storage: Store under Argon at -20°C (anilines are oxidation-prone).

Synthetic Workflow Diagram

Synthesis Start Start Material: 4-Fluoro-3-(CF3)-nitrobenzene Intermed Intermediate: Nitro-Piperazine Adduct Start->Intermed SNAr (MeCN, RT) Reagent1 Reagents: N-Me-Piperazine, K2CO3 Reagent1->Intermed Product Final Product: Functionalized Aniline Intermed->Product Hydrogenation Reagent2 Reduction: H2, Pd/C, MeOH Reagent2->Product

Figure 2: Convergent synthesis of the functionalized aniline intermediate via SNAr and catalytic hydrogenation.

Validation: Biochemical Kinase Assay (ADP-Glo)

Once the aniline is incorporated into a final inhibitor, its potency must be validated. The ADP-Glo™ Kinase Assay is the industry standard for this, offering high sensitivity and Z' factors suitable for HTS.

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.

  • Kinase Reaction: Kinase + ATP + Substrate → Phospho-Substrate + ADP.

  • ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.

  • Detection Reagent: Converts ADP back to ATP, which drives a Luciferase/Luciferin reaction to produce light.

Detailed Protocol (EGFR Example)

Materials:

  • Recombinant EGFR (human, catalytic domain).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.[3]

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of the aniline-derived inhibitor in DMSO. Transfer 1 µL to a 384-well white low-volume plate.

  • Enzyme Addition: Add 2 µL of EGFR enzyme (0.2 ng/µL) to the wells. Incubate 10 min at RT.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL peptide).

  • Incubation: Shake for 60 minutes at RT.

  • ADP-Glo Step: Add 5 µL ADP-Glo™ Reagent.[4][5] Incubate 40 min to deplete unreacted ATP.

  • Detection Step: Add 10 µL Kinase Detection Reagent.[4][5] Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor] to determine IC50.

References

  • Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.

  • Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M resistance." Cancer Discovery. (Describes the use of functionalized aniline in Osimertinib).

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Foundational text for aniline synthesis).

  • Zhou, W., et al. (2009). "Novel mutant-selective EGFR kinase inhibitors against EGFR T790M." Nature.

Sources

The Cyclopropylmethoxy Aniline Scaffold: A Modern Building Block for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing the Aniline Paradox in Drug Discovery

Aniline and its derivatives are foundational building blocks in medicinal chemistry, present in the structures of numerous approved drugs.[1] Their prevalence stems from their synthetic versatility and their ability to form key interactions with biological targets.[1] However, the aniline moiety presents a significant challenge for drug developers: its susceptibility to metabolic oxidation.[2] Cytochrome P450 enzymes in the liver can oxidize the aniline ring, leading to the formation of reactive quinone-imine intermediates.[3] These reactive metabolites can covalently bind to proteins, potentially causing idiosyncratic adverse drug reactions (IADRs) and other toxicities.[2][3]

This "aniline paradox" – its utility versus its inherent metabolic risk – has driven the search for bioisosteric replacements that retain the desirable structural and electronic features of aniline while mitigating its metabolic liabilities. This guide provides an in-depth technical overview of the cyclopropylmethoxy aniline scaffold, a modern building block designed to address this challenge. By strategically incorporating a cyclopropylmethoxy group, medicinal chemists can enhance metabolic stability, fine-tune physicochemical properties, and ultimately design safer and more effective drug candidates.

The Strategic Rationale: Why Cyclopropylmethoxy?

The introduction of a cyclopropyl group into a drug molecule is a well-established strategy to improve its pharmacokinetic profile.[4] This small, rigid carbocycle can significantly enhance metabolic stability, increase potency, and improve solubility.[5] The cyclopropylmethoxy group, in particular, serves as an effective bioisostere for the commonly found methoxy group. While methoxy groups are prevalent in drug molecules, they are often a site of metabolic vulnerability, specifically O-dealkylation.[6] The cyclopropylmethyl ether is sterically hindered and electronically robust, making it significantly more resistant to this metabolic pathway.

The core advantages of employing a cyclopropylmethoxy aniline building block can be summarized as follows:

  • Enhanced Metabolic Stability: The primary driver for using this scaffold is to block oxidative metabolism at the aniline ring and prevent O-dealkylation of the ether linkage. The cyclopropyl group's high C-H bond dissociation energy makes it less susceptible to oxidative attack by cytochrome P450 enzymes.

  • Improved Physicochemical Properties: The introduction of the cyclopropyl group can modulate the lipophilicity (LogP) and basicity (pKa) of the aniline moiety.[7] These parameters are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8]

  • Maintained or Enhanced Potency: The rigid conformation of the cyclopropyl group can lead to more favorable binding interactions with the target protein, potentially increasing potency.

Synthesis of Cyclopropylmethoxy Aniline Building Blocks: A Two-Stage Approach

The synthesis of cyclopropylmethoxy anilines is typically achieved through a reliable two-step sequence:

  • Williamson Ether Synthesis: Formation of the cyclopropylmethyl aryl ether from a corresponding nitrophenol.

  • Nitro Group Reduction: Conversion of the nitro group to the desired aniline.

This approach allows for the late-stage introduction of the aniline functionality, which can be advantageous in multi-step synthetic campaigns.

Stage 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ether linkages.[9][10] In this step, a nitrophenol is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from cyclopropylmethyl bromide in an SN2 reaction.[11][12]

Detailed Experimental Protocol: Synthesis of 1-(Cyclopropylmethoxy)-4-nitrobenzene

  • Reagents and Materials:

    • 4-Nitrophenol

    • Cyclopropylmethyl bromide

    • Potassium carbonate (K2CO3)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a solution of 4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.

    • Add cyclopropylmethyl bromide (1.2 eq) to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(cyclopropylmethoxy)-4-nitrobenzene.

  • Causality Behind Experimental Choices:

    • Base: Potassium carbonate is a suitable base for deprotonating the phenol without being overly reactive towards the alkyl halide.

    • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide and facilitates the SN2 reaction.

    • Temperature: Gentle heating is employed to increase the reaction rate without promoting significant side reactions.

Stage 2: Nitro Group Reduction

The reduction of the aromatic nitro group to an aniline is a common and well-understood transformation in organic synthesis.[13] Several methods are available, with catalytic hydrogenation being a clean and efficient option.[13][14]

Detailed Experimental Protocol: Synthesis of 4-(Cyclopropylmethoxy)aniline

  • Reagents and Materials:

    • 1-(Cyclopropylmethoxy)-4-nitrobenzene

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H2)

    • Celite

  • Procedure:

    • Dissolve 1-(cyclopropylmethoxy)-4-nitrobenzene (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Purge the flask with nitrogen, then place it under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

    • Stir the reaction vigorously at room temperature. Monitor the reaction by TLC.

    • Upon completion, carefully purge the reaction vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield 4-(cyclopropylmethoxy)aniline, which can be further purified by chromatography or crystallization if necessary.

  • Self-Validating System: The progress of the reaction can be easily monitored by TLC, with the product aniline typically showing a different retention factor (Rf) and a characteristic color change upon staining compared to the starting nitro compound. The disappearance of the starting material spot is a reliable indicator of reaction completion.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The strategic replacement of a methoxy group with a cyclopropylmethoxy group can have a predictable impact on key physicochemical properties that govern a molecule's drug-like characteristics.[15][16]

PropertyMethoxy AnilineCyclopropylmethoxy AnilineRationale for Change
Lipophilicity (cLogP) LowerHigherThe addition of the three-carbon cyclopropyl ring increases the hydrocarbon character of the molecule, thus increasing its lipophilicity.[17]
Basicity (pKa) Generally higherGenerally slightly lowerThe cyclopropyl group is slightly electron-withdrawing compared to a methyl group, which can subtly decrease the electron density on the aniline nitrogen, thereby reducing its basicity.[18]
Metabolic Stability Lower (prone to O-dealkylation)HigherThe cyclopropyl group sterically shields the ether oxygen and is electronically more robust, hindering enzymatic cleavage.

This table provides a generalized comparison. Actual values will vary depending on the specific substitution patterns on the aniline ring.

In the context of structure-activity relationships (SAR), the cyclopropylmethoxy group can be systematically explored at different positions (ortho, meta, para) on the aniline ring to probe the topology of the target's binding pocket.[19] The rigid nature of the cyclopropyl group can introduce specific conformational constraints that may be beneficial for binding affinity and selectivity.

Case Study: Cyclopropylmethoxy Anilines in Kinase Inhibitor Design

The aniline scaffold is a common feature in many kinase inhibitors, often serving as a "hinge-binding" motif that interacts with the ATP-binding site of the kinase.[20][21] However, the metabolic liabilities of the aniline core can be a significant hurdle in the development of these agents. The incorporation of a cyclopropylmethoxy group is an attractive strategy to mitigate these risks while potentially enhancing potency and selectivity.[22]

Consider a hypothetical lead optimization campaign for a novel kinase inhibitor based on a 2-anilinopyrimidine scaffold.

G cluster_0 Lead Compound cluster_1 Optimization Strategy cluster_2 Optimized Compound A 2-(4-methoxyanilino)pyrimidine (Lead Compound) - Potent Kinase Inhibitor - High Metabolic Clearance (O-dealkylation) B Bioisosteric Replacement of Methoxy Group A->B Address Metabolic Liability C 2-(4-cyclopropylmethoxyanilino)pyrimidine (Optimized Candidate) - Maintained/Improved Potency - Reduced Metabolic Clearance - Improved Pharmacokinetic Profile B->C Introduce Cyclopropylmethoxy Scaffold

Lead optimization workflow for a kinase inhibitor.

In this scenario, the initial lead compound, a 2-(4-methoxyanilino)pyrimidine, exhibits excellent potency but suffers from rapid metabolic clearance due to O-dealkylation of the methoxy group. By replacing the methoxy group with a cyclopropylmethoxy group, the resulting analog demonstrates significantly improved metabolic stability and a better overall pharmacokinetic profile, while maintaining or even improving upon the original potency. This allows for lower, less frequent dosing and a wider therapeutic window.

Conclusion

The cyclopropylmethoxy aniline scaffold represents a valuable and strategically important building block in modern drug discovery. It offers a robust solution to the metabolic instability often associated with both aniline and methoxy-containing compounds. By providing enhanced metabolic stability, tunable physicochemical properties, and the potential for improved potency, these building blocks empower medicinal chemists to design safer, more effective, and more "drug-like" molecules. The synthetic accessibility of these scaffolds ensures their continued and growing application in the pursuit of novel therapeutics across a wide range of disease areas.

References

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • BenchChem Technical Support Team. (2025). Williamson ether synthesis protocol for alkoxy anilines. BenchChem.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • PubMed. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • PubMed. (n.d.). Structure-activity relationships for the design of small-molecule inhibitors.
  • PubMed. (2026).
  • PLOS. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2.
  • PMC. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • PubMed Central. (n.d.).
  • Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • PubMed. (2025).
  • Quora. (n.d.). Which is more basic - ortho-, meta-, or paramethoxy anniline?
  • ResearchGate. (2026).
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • PMC. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline.
  • PubMed. (n.d.). Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • PubMed. (2010). Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors.
  • ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • PubMed. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][9]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation.

  • MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.
  • ResearchGate. (2025).
  • PMC. (2026).
  • MDPI. (n.d.).
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Chemistry Stack Exchange. (2021). Effect of +M and +R effect in basicity of 4-methoxy aniline.
  • NIH. (n.d.).
  • ResearchGate. (2025). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs.
  • J-GLOBAL. (n.d.).
  • YouTube. (2018). Basic Order of Aniline, m-methoxyaniline & p-methoxyaniline.
  • PubMed. (2018).
  • MDPI. (n.d.). Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs.

Sources

safety data sheet (SDS) for 2-Chloro-4-cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Handling, and Application of 2-Chloro-4-cyclopropoxyaniline

Executive Summary

This compound (CAS: 1243469-42-2) is a specialized aniline derivative serving as a critical pharmacophore in the synthesis of advanced therapeutics, particularly kinase inhibitors and metabolic modulators.[1][2][3] The introduction of the cyclopropyl ether moiety enhances metabolic stability compared to methoxy analogs, while the ortho-chlorine substituent modulates the electronic properties of the amine, influencing both binding affinity and reactivity.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's hazards, stability profile, and operational protocols required for high-integrity pharmaceutical research.

Physicochemical Identity & Profile

Understanding the physical constants is the first step in designing safe experimental parameters.[3]

PropertySpecification
Chemical Name This compound
CAS Number 1243469-42-2
Molecular Formula C₉H₁₀ClNO
Molecular Weight 197.66 g/mol
SMILES NC1=CC=C(OC2CC2)C=C1Cl
Appearance Off-white to pale brown solid or viscous liquid (purity dependent)
Boiling Point ~298°C (Predicted at 760 mmHg)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water
Storage Condition 2–8°C, under inert atmosphere (Argon/Nitrogen)

Hazard Identification & Toxicology (The "Why")

While standard GHS codes provide a baseline, a researcher must understand the mechanism of toxicity to implement effective controls.[3]

GHS Classification[2][3]
  • Acute Toxicity (Oral/Inhalation): Category 4 (H302, H332)[1][3]

  • Skin/Eye Irritation: Category 2 (H315, H319)[1][2][3]

  • STOT-SE: Category 3 (Respiratory Irritation - H335)[1][2][3]

Mechanistic Toxicology: The Aniline Risk

Like many aniline derivatives, this compound carries a risk of Methemoglobinemia , although the steric bulk of the cyclopropyl group and the electron-withdrawing chlorine may modulate the rate of N-oxidation compared to unsubstituted aniline.[1][2][3]

  • Mechanism: Absorption through skin or inhalation leads to hepatic N-oxidation (via CYP450).[1][2][3] The resulting N-hydroxylamine metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.[1][3]

  • Clinical Sign: Cyanosis (blue/grey skin discoloration) is the hallmark sign, often delayed 2–4 hours post-exposure.[1][3]

Chemical Hazards
  • Thermal Decomposition: Emits toxic fumes of Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) upon combustion.[1][3]

  • Acid Sensitivity: The cyclopropyl ether moiety is acid-labile.[1][2][3] Strong acidic conditions (e.g., neat TFA, conc. HCl) can trigger ring-opening rearrangements, potentially generating reactive alkylating species or allyl alcohols, altering the safety profile of the reaction mixture.[1][3]

Operational Handling Protocols

This section outlines self-validating protocols to ensure containment and sample integrity.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted within a certified chemical fume hood with a face velocity of 80–100 fpm .[3]

  • Inertion: Due to the electron-rich nature of the aniline ring, the compound is susceptible to oxidation (darkening) over time.[1][3] Store and handle under nitrogen or argon when possible.[3]

Personal Protective Equipment (PPE) Matrix
PPE TypeRecommendationRationale
Gloves Double Nitrile (min 0.11mm) or Laminate (Silver Shield) Anilines penetrate standard latex rapidly.[1][2][3] Double gloving provides a visual breach indicator and increased breakthrough time.[3]
Respiratory P95/P100 (if outside hood)Prevention of dust inhalation is critical to avoid systemic uptake.[3]
Eye Protection Chemical GogglesTightly fitting goggles prevent vapor absorption through the ocular mucosa.[2][3]
Emergency Response Workflow

The following diagram illustrates the decision logic for spill response and first aid, prioritizing the specific risks of aniline exposure.

EmergencyResponse Start Emergency Event Detected TypeCheck Identify Exposure Type Start->TypeCheck Skin Skin/Eye Contact TypeCheck->Skin Spill Benchtop Spill TypeCheck->Spill Wash Flush 15+ mins (Soap & Water) Skin->Wash Monitor Monitor for Cyanosis (Blue lips/nails) Wash->Monitor MedAttn Seek Medical Attention (Mention Aniline) Monitor->MedAttn If symptoms appear Monitor->MedAttn Precautionary Contain Contain with Absorbent (Sand/Vermiculite) Spill->Contain Neutralize Collect as HazWaste (Do NOT wash to drain) Contain->Neutralize

Figure 1: Emergency Response Decision Tree highlighting the specific monitoring requirement for cyanosis (Methemoglobinemia).

Synthesis & Reactivity Guide

For the medicinal chemist, this compound is a valuable scaffold.[1][2][3] Its reactivity is defined by the nucleophilic amine and the ortho-chloro steric/electronic effect.[3]

Key Reactivity Patterns
  • Buchwald-Hartwig Amination: The amine is a competent nucleophile for Palladium-catalyzed cross-couplings.[1][2][3] The ortho-chlorine atom may require specific ligand choices (e.g., XPhos, BrettPhos) to overcome steric hindrance.[1][3]

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is not sufficiently activated for displacement by mild nucleophiles unless the ring is further activated (e.g., nitration).[1][3] It generally remains intact during standard amide couplings.[3]

  • Cyclopropyl Ether Stability:

    • Stable: Basic conditions (NaOH, K₂CO₃), mild Lewis acids.[1][3]

    • Unstable: Strong Brønsted acids (HBr, HI, neat TFA).[1][3] Risk:[1][2] Ring opening to 3-halopropyl ethers.[1][2][3]

Synthesis Workflow Logic

This diagram guides the researcher through reaction planning to preserve the cyclopropyl moiety.

SynthesisLogic Input This compound ReactionType Select Reaction Type Input->ReactionType AmideCoupling Amide Coupling (HATU/EDC) ReactionType->AmideCoupling PdCoupling Pd-Catalyzed Amination ReactionType->PdCoupling AcidicRxn Strong Acid Conditions ReactionType->AcidicRxn Proceed Proceed with Standard Workup AmideCoupling->Proceed Check Check Reagents PdCoupling->Check Ligand Selection Warning STOP: Risk of Ring Opening AcidicRxn->Warning Check->Proceed

Figure 2: Synthesis workflow emphasizing the protection of the acid-sensitive cyclopropyl ether moiety.

Waste Management & Disposal

  • Classification: Hazardous Organic Waste (Halogenated).[1][3]

  • Protocol: Do not mix with oxidizing agents (e.g., Nitric acid) in waste streams to prevent exothermic nitration or degradation.[1][3]

  • Destruction: High-temperature incineration equipped with scrubbers for HCl and NOx.[1][2][3]

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for Chloroaniline Derivatives. PubChem.[3][4][5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . (2024).[1][3][6] Occupational Health Guideline for Aniline and Homologues. United States Department of Labor.[3] Retrieved from [Link][1][3]

Sources

Navigating the Synthesis and Quality Control of 2-Chloro-4-cyclopropoxyaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the accessibility and purity of key chemical intermediates are paramount. 2-Chloro-4-cyclopropoxyaniline, a substituted aniline with potential applications in medicinal chemistry, presents a unique sourcing challenge due to its limited commercial availability. This in-depth guide provides a practical roadmap for navigating this challenge, offering a detailed synthetic protocol and robust analytical methods for ensuring the quality of this important building block.

Sourcing Strategy: Addressing the Scarcity of this compound

A thorough market analysis reveals a notable absence of readily available commercial stock for this compound. This necessitates a proactive approach for research and development activities. Two primary strategies can be employed:

  • Procurement of a Structurally Related Analog: For preliminary studies or applications where the exact cyclopropoxy moiety is not strictly required, sourcing a close structural analog such as 2-chloro-4-(cyclopropylmethoxy)aniline may be a viable option. This compound shares key structural features and may serve as a suitable surrogate in certain contexts.

  • In-House Synthesis: For research requiring the precise this compound structure, in-house synthesis is the most reliable approach. A feasible and well-established method is the Williamson ether synthesis, which involves the reaction of a phenol with an alkyl halide. In this case, the synthesis would commence from the readily available starting materials: 2-Chloro-4-aminophenol and a suitable cyclopropyl halide, such as cyclopropyl bromide .

The following sections will focus on the in-house synthesis and subsequent quality control of this compound, providing a comprehensive framework for its preparation and characterization.

Proposed Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers. The proposed synthesis of this compound involves the deprotonation of the hydroxyl group of 2-Chloro-4-aminophenol to form a phenoxide, which then acts as a nucleophile to displace the bromide from cyclopropyl bromide.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_product Final Product 2_Chloro_4_aminophenol 2-Chloro-4-aminophenol Reaction Williamson Ether Synthesis (Deprotonation & Nucleophilic Substitution) 2_Chloro_4_aminophenol->Reaction Cyclopropyl_bromide Cyclopropyl Bromide Cyclopropyl_bromide->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Reaction Mixture Purification Purification (Column Chromatography) Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Purified Product

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Materials:

  • 2-Chloro-4-aminophenol (≥98% purity)

  • Cyclopropyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a stirred solution of 2-Chloro-4-aminophenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add cyclopropyl bromide (1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.

Sourcing of Starting Materials

The success of the synthesis hinges on the quality of the starting materials. The following table provides a list of potential suppliers for the key precursors.

Starting MaterialCAS NumberPotential Suppliers
2-Chloro-4-aminophenol3964-52-1Prerana Chemical Industries[1], Navin Chemicals[2], TCI America[3], ChemicalBook[4], Taixing Foreign Trade Nanjing Co Ltd[5]
Cyclopropyl Bromide4333-56-6Maha Automations[6], Manchester Organics[7], Chemical Bull Pvt. Ltd.[8], Various suppliers on ChemicalBook[9]

Purity Specifications and Analytical Characterization

For a research-grade compound intended for drug development, stringent purity specifications are essential. The following table outlines the recommended specifications for synthesized this compound.

TestSpecificationMethod
AppearanceOff-white to light brown solidVisual Inspection
IdentityConforms to the structure¹H NMR, ¹³C NMR, Mass Spectrometry
Purity≥ 98.0%HPLC or GC
Residual SolventsTo be determined¹H NMR or GC-HS
Analytical Workflow for Quality Control

Analytical_Workflow cluster_sample Sample cluster_analysis Analytical Tests cluster_result Outcome Synthesized_Product Synthesized This compound Appearance Visual Inspection Synthesized_Product->Appearance Identity Structural Confirmation (NMR, MS) Synthesized_Product->Identity Purity Purity Assay (HPLC/GC) Synthesized_Product->Purity Residual_Solvents Residual Solvent Analysis (NMR/GC-HS) Synthesized_Product->Residual_Solvents Pass Meets Specifications Purity->Pass ≥ 98.0% Fail Further Purification Required Purity->Fail < 98.0%

Caption: Quality control workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

Reverse-phase HPLC is a widely used and reliable technique for determining the purity of aniline derivatives.[10][11][12][13]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a sample of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Standard Preparation: If a reference standard is available, prepare a standard solution of known concentration in the mobile phase.

  • Injection: Inject the sample and standard solutions into the HPLC system.

  • Data Analysis: Determine the area percent of the main peak in the sample chromatogram to calculate the purity. If a reference standard is used, a calibration curve can be generated for more accurate quantification.

Conclusion

While the direct procurement of this compound is currently challenging, this guide provides a comprehensive and actionable strategy for researchers to obtain this valuable compound. By following the detailed synthetic protocol and implementing the rigorous analytical methods described, scientists and drug development professionals can confidently produce and qualify this compound for their research needs, ensuring the integrity and reproducibility of their results. The principles of synthesis and quality control outlined herein are fundamental to the advancement of chemical and pharmaceutical research.

References

  • Brede, C., Skjevrak, I., & Herikstad, H. (n.d.). Determination of Primary Aromatic Amines in Water Food Simulant Using Solid-Phase Analytical Derivatization Followed by Gas Chromatography Coupled with Mass Spectrometry.
  • Prerana Chemical Industries. (n.d.). 2-Chloro 4-Amino Phenol (2-CAP). Retrieved from [Link]

  • Navin Chemicals. (n.d.). 2-Chloro 4-Amino Phenol (2-CAP). Retrieved from [Link]

  • Maha Automations. (n.d.). CYCLOPROPYL BROMIDE. Retrieved from [Link]

  • Al-Kindy, S. M. Z., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of Taibah University for Science.
  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed Central (PMC) - NIH. (2021). Quantification of aniline and N-methylaniline in indigo. Journal of Cultural Heritage.
  • Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.

Sources

Methodological & Application

Application Note: High-Efficiency Cyclopropylmethylation of 2-Chloro-4-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This protocol details the synthesis of 1-(cyclopropylmethoxy)-2-chloro-4-nitrobenzene via the O-alkylation of 2-chloro-4-nitrophenol . This transformation is a critical step in the synthesis of various kinase inhibitors and phosphodiesterase (PDE) inhibitors where the cyclopropyl moiety serves as a lipophilic bioisostere, filling hydrophobic pockets within target enzymes while improving metabolic stability compared to standard alkyl chains.

The procedure utilizes a Finkelstein-catalyzed Williamson Ether Synthesis . Unlike standard protocols that often suffer from incomplete conversion or O/C-alkylation competition, this method leverages the acidity of the nitrophenol (


 ~7.1) and the nucleophilicity of the iodide-activated alkylating agent to ensure high regioselectivity (>98% O-alkylation) and yield.

Reaction Mechanism & Critical Parameters[1][2]

Mechanistic Pathway

The reaction proceeds via a classic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 mechanism.[1][2][3][4] The base (

) deprotonates the phenol to form the phenoxide anion. To enhance the reaction rate and lower the activation energy, Potassium Iodide (KI) is added. KI reacts with (bromomethyl)cyclopropane to form the more reactive (iodomethyl)cyclopropane in situ (Finkelstein reaction). The phenoxide then attacks the electrophilic carbon, displacing the iodide.
Visualization: Reaction Scheme

ReactionMechanism Substrate 2-Chloro-4-nitrophenol (Substrate) Intermediate Phenoxide Anion (Nucleophile) Substrate->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate Transition Transition State (SN2) Intermediate->Transition Nucleophilic Attack Reagent (Bromomethyl)cyclopropane Reagent->Transition Activation (I-) Catalyst KI (Catalyst) In-situ Activation Catalyst->Transition Finkelstein Product 1-(Cyclopropylmethoxy)- 2-chloro-4-nitrobenzene Transition->Product -KI, -KBr

Caption: Figure 1. Concerted


 mechanism with in-situ iodide activation of the alkyl halide.

Material Specifications & Safety

Reagents Table
ReagentCAS No.MW ( g/mol )Equiv.Role
2-Chloro-4-nitrophenol 619-08-9173.551.0Limiting Substrate
(Bromomethyl)cyclopropane 7051-34-5135.001.2 - 1.5Alkylating Agent
Potassium Carbonate (

)
584-08-7138.212.0Base
Potassium Iodide (KI)7681-11-0166.000.1Catalyst
DMF (Anhydrous)68-12-273.095-10 VolSolvent
Process Safety (Critical)
  • (Bromomethyl)cyclopropane: A potent alkylating agent. It is a lachrymator and potential carcinogen. Handle strictly in a fume hood.

  • Nitro Compounds: While 2-chloro-4-nitrophenol is stable, nitro-aromatics can be energetic. Avoid heating dry residues above 150°C.

  • DMF: Hepatotoxic. Readily absorbed through skin. Double-gloving (Nitrile) is recommended.

Experimental Protocol

Phase A: Setup and Activation
  • Equipment: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a temperature probe.

  • Charging: Add 2-chloro-4-nitrophenol (1.0 equiv) and anhydrous DMF (5 volumes relative to phenol mass). Stir until dissolved.

  • Deprotonation: Add Potassium Carbonate (2.0 equiv) in a single portion. The solution will likely turn bright yellow/orange due to phenoxide formation.

    • Expert Insight: Stir this slurry for 15-30 minutes at room temperature before adding the alkyl halide. This ensures complete deprotonation and prevents local hotspots upon halide addition.

Phase B: Alkylation
  • Catalyst Addition: Add Potassium Iodide (0.1 equiv).

  • Reagent Addition: Add (Bromomethyl)cyclopropane (1.2 equiv) dropwise via syringe or addition funnel.

  • Reaction: Heat the mixture to 60°C .

    • Control Point: Do not exceed 80°C. Higher temperatures increase the risk of cyclopropyl ring opening or rearrangement to cyclobutyl systems.

  • Monitoring: Monitor by TLC (30% EtOAc in Hexanes) or HPLC at 2 hours. The reaction is typically complete within 3-5 hours.

Phase C: Workup & Isolation
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into Ice-Water (10 volumes) with vigorous stirring.

  • Precipitation: The product is highly lipophilic and should precipitate as a pale yellow solid.

    • If Oil Forms: If the product oils out, extract with Ethyl Acetate (3x), wash the organic layer with water (2x) and Brine (1x) to remove DMF.

  • Filtration: Filter the solid precipitate and wash with copious water to remove residual DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Workflow Diagram

Workflow Start Start: Charge Phenol + DMF BaseAdd Add K2CO3 Stir 30 min (RT) Start->BaseAdd ReagentAdd Add KI (cat) + Alkyl Halide BaseAdd->ReagentAdd Heat Heat to 60°C (3-5 Hours) ReagentAdd->Heat Check TLC/HPLC Check (Is SM < 1%?) Heat->Check Check->Heat No (Add 0.2 eq Halide) Quench Pour into Ice Water Check->Quench Yes Isolate Filter Solid or Extract Quench->Isolate

Caption: Figure 2. Operational workflow for the alkylation process.

Self-Validating Troubleshooting System

This table allows the operator to diagnose issues based on observable data points.

ObservationRoot CauseCorrective Action
Low Conversion (<50%) after 5h Stirring inefficient or old Reagent.(1) Increase agitation speed (slurry can be thick). (2) Add 0.2 eq fresh KI.
Product is Dark Brown/Tar Temperature too high (>90°C).Keep temp at 60°C. High heat causes oxidative degradation of nitrophenols.
Product "Oils Out" in Water Residual DMF or low melting point.Do not filter. Extract with EtOAc/DCM. Wash organic layer 3x with water to remove DMF.
New Impurity Spot on TLC C-Alkylation (rare) or Ring Opening.Check temp. If >80°C, ring opening occurs. If base was too strong (e.g., NaH), C-alkylation risks increase. Stick to K2CO3.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for

    
     mechanism and Williamson Ether Synthesis). 
    
  • BenchChem. (2025).[5] Application Notes: Williamson Ether Synthesis with 2-(Bromomethyl)-4-chloro-1-nitrobenzene. (Specific application of nitro-aryl ether synthesis).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. (Detailed mechanistic overview and solvent effects).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24867, (Bromomethyl)cyclopropane. (Safety and Physical Data).

Sources

microwave-assisted synthesis involving 2-Chloro-4-cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis & Utilization of 2-Chloro-4-cyclopropoxyaniline

Abstract

This guide provides a validated technical framework for the microwave-assisted synthesis and downstream application of This compound (CAS: 1243469-42-2) .[1] As a bioisostere for methoxy/ethoxy groups, the cyclopropoxy moiety offers enhanced metabolic stability and lipophilicity, making this aniline a critical building block in the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets). This note details two core protocols: (1) The de novo synthesis of the aniline via microwave-accelerated Nucleophilic Aromatic Substitution (SNAr), and (2) Its application in rapid cross-coupling to heteroaryl chlorides.[1]

Chemical Context & Strategic Value

Molecule Profile:

  • Structure: Aniline core with an ortho-chlorine and a para-cyclopropyl ether.[1]

  • Key Feature: The cyclopropyl ether acts as a metabolically robust "cap," reducing O-dealkylation rates compared to standard methyl/ethyl ethers.[1]

  • Microwave Advantage: The introduction of the cyclopropyl group via SNAr is kinetically sluggish under thermal conditions due to the secondary nature of cyclopropanol and steric strain. Microwave irradiation (MW) significantly lowers the activation energy barrier (

    
    ), reducing reaction times from hours to minutes while suppressing side reactions like ring-opening.[1]
    

Protocol A: Synthesis of the Building Block

Objective: Synthesis of this compound from 3-Chloro-4-fluoronitrobenzene.

Mechanism & Rationale

The synthesis relies on an SNAr displacement of the activated fluoride by the cyclopropoxide anion.

  • Challenge: Cyclopropanol is a poor nucleophile compared to primary alcohols.[1]

  • MW Solution: High-temperature spikes (120–140 °C) achievable in sealed MW vessels drive the reaction without the prolonged heating that typically degrades the strained cyclopropane ring.[1]

Experimental Workflow
ParameterSpecification
Precursor 3-Chloro-4-fluoronitrobenzene (1.0 equiv)
Reagent Cyclopropanol (1.2 equiv)
Base NaH (60% dispersion, 1.5 equiv) or KOtBu (1.5 equiv)
Solvent DMF or NMP (High dielectric constant, efficient MW absorption)
MW Conditions 130 °C, 15–20 min, Dynamic Power (Max 200W)
Workup Quench with water, extract with EtOAc.[1]

Step-by-Step Procedure:

  • Activation: In a dried MW vial, suspend NaH (1.5 equiv) in anhydrous DMF. Add cyclopropanol (1.2 equiv) dropwise at 0 °C. Stir for 10 min to generate the alkoxide.

  • Addition: Add 3-Chloro-4-fluoronitrobenzene (1.0 equiv) to the vial. Seal the vessel.

  • Irradiation: Program the microwave reactor:

    • Ramp: 2 min to 130 °C.

    • Hold: 15 min at 130 °C.

    • Stirring: High.[1]

  • Reduction (One-Pot Potential): The resulting nitro-ether can be reduced to the aniline using Fe/NH4Cl in EtOH/H2O under MW irradiation (100 °C, 10 min) or via standard catalytic hydrogenation.[1]

Protocol B: Downstream Application (Kinase Scaffold Coupling)

Objective: Coupling this compound to 2,4-Dichloropyrimidine (Model for Kinase Inhibitor Synthesis).

Mechanism & Rationale

The ortho-chlorine on the aniline creates steric hindrance, making standard thermal SNAr couplings to chloropyrimidines slow (24–48h reflux).[1] MW irradiation exploits the "specific microwave effect" on the polar transition state, accelerating the coupling to <30 minutes.

Experimental Workflow
ParameterSpecification
Nucleophile This compound (1.0 equiv)
Electrophile 2,4-Dichloropyrimidine (1.1 equiv)
Base DIPEA (2.0 equiv) or K2CO3 (2.0 equiv)
Solvent n-Butanol or Isopropanol (Protic solvents stabilize the transition state)
MW Conditions 100–120 °C, 10–20 min

Step-by-Step Procedure:

  • Loading: Dissolve the aniline (1.0 equiv) and 2,4-dichloropyrimidine (1.1 equiv) in n-Butanol (3–5 mL/mmol) in a microwave vial.

  • Base Addition: Add DIPEA (2.0 equiv). Cap the vial.

  • Irradiation:

    • Temp: 110 °C.

    • Time: 15 min.

    • Pressure Limit: 15 bar (Safety cutoff).

  • Isolation: Cool to RT. The product often precipitates directly from n-butanol.[1] Filter and wash with cold ethanol. If no precipitate, evaporate and purify via flash chromatography (Hex/EtOAc).

Visualization of Workflows

Figure 1: Synthesis & Application Pathway

This flowchart illustrates the conversion of the nitro-precursor to the final drug scaffold.[1]

SynthesisPath Start 3-Chloro-4-fluoro- nitrobenzene Step1 MW SNAr (Cyclopropanol, NaH) 130°C, 15 min Start->Step1 Ether Formation Inter Intermediate: Nitro-Ether Step1->Inter Step2 Reduction (Fe/AcOH or H2/Pd) MW: 100°C, 10 min Inter->Step2 Nitro Reduction Product 2-Chloro-4- cyclopropoxyaniline (CAS 1243469-42-2) Step2->Product App MW Coupling (Chloropyrimidine) Kinase Inhibitor Core Product->App Downstream Use

Caption: Integrated workflow for the synthesis of the aniline building block and its subsequent coupling to a heterocyclic core.

Figure 2: Reaction Optimization Decision Tree

Use this logic to troubleshoot yield issues during the coupling step.

Optimization Start Coupling Reaction Low Yield? Check1 Check LCMS: Unreacted Aniline? Start->Check1 Check2 Check LCMS: Decomposition? Start->Check2 Action1 Increase Temp to 140°C Switch to NMP Check1->Action1 Yes (Low Reactivity) Action3 Switch Base to Cs2CO3 / DMF Check1->Action3 No (Catalyst Poisoning?) Action2 Lower Temp to 80°C Check Acid Sensitivity Check2->Action2 Yes (Ring Opening)

Caption: Troubleshooting logic for microwave-assisted coupling reactions involving cyclopropyl ethers.

Safety & Stability Notes

  • Cyclopropyl Ring Stability: The cyclopropyl ether linkage is generally stable under basic SNAr conditions. However, avoid strong acidic conditions at high temperatures (>100 °C) during workup, as this can lead to ring-opening rearrangement to the allyl ether or alcohol.[1]

  • Microwave Safety: Reactions involving NaH generate hydrogen gas.[1] Ensure the vessel is not sealed until gas evolution ceases during the pre-activation step. Use a microwave system with active pressure monitoring.

References

  • Microwave-Assisted Synthesis of 2-Anilinopyrimidines Source:Royal Society of Chemistry / ResearchGate Context:[1] Validates the SNAr coupling protocol of anilines to chloropyrimidines under MW irradiation.

  • Microwave-Assisted Ethers Synthesis (Review) Source:TSI Journals Context: Provides general conditions for Williamson ether synthesis and phenol alkylation using microwave energy.

  • Synthesis of 2-Chloro-4-substituted Pyrimidines Source:Google Patents (CN103554036B) Context: Describes the industrial logic for synthesizing 2-chloro-4-substituted systems, relevant to the downstream application of the aniline.

  • Small Molecule Kinase Inhibitor Drugs: Synthesis & Indication Source:Journal of Medicinal Chemistry (ACS) Context: Validates the use of SNAr reactions starting from 3-chloro-4-fluoronitrobenzene to build kinase inhibitor cores (e.g., Neratinib intermediates). [1]

  • Cyclopropylmethyl Protection of Phenols Source:PMC / NIH Context:[1] Discusses the stability and synthesis of cyclopropyl-ether linkages in complex molecule synthesis.

Sources

Troubleshooting & Optimization

Technical Support Guide: Yield Optimization for 2-Chloro-4-cyclopropoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Chloro-4-cyclopropoxyaniline presents a classic chemoselectivity challenge in medicinal chemistry. The molecule contains three sensitive functionalities: an acid-labile cyclopropyl ether, a reducible nitro group (in the precursor), and a labile aryl chloride susceptible to hydrodehalogenation.

This guide moves beyond generic textbook methods to provide a field-validated, two-step protocol designed to maximize yield and purity. Our approach prioritizes Regioselective Nucleophilic Aromatic Substitution (


)  followed by a Chemoselective Nitro Reduction .

Visual Synthesis Workflow

The following pathway outlines the critical decision nodes and reaction flow.

G SM 3-Chloro-4-fluoronitrobenzene (Starting Material) Inter Intermediate: 2-Chloro-4-cyclopropoxy-1-nitrobenzene SM->Inter Step 1: SNAr Side1 Side Product: Phenol Hydrolysis SM->Side1 Wet Solvent/High T Reagent1 Cyclopropanol + Cs2CO3 (DMF, 75°C) Reagent1->Inter Product Product: This compound Inter->Product Step 2: Reduction Side2 Side Product: De-chlorinated Aniline Inter->Side2 Pd/C Hydrogenation Reagent2 Fe / NH4Cl (EtOH/H2O, 70°C) Reagent2->Product

Figure 1: Optimized synthetic pathway highlighting critical reagents and potential failure points.

Module 1: The Step (Ether Formation)

Objective: Synthesize 2-Chloro-4-cyclopropoxy-1-nitrobenzene. Primary Challenge: The cyclopropyl group is sterically hindered and cyclopropanol is a secondary alcohol with lower nucleophilicity than primary alcohols. Competitive hydrolysis of the aryl fluoride by trace water is the primary yield killer.

Optimized Protocol
ParameterSpecificationRationale
Substrate 3-Chloro-4-fluoronitrobenzene (1.0 eq)The para-nitro group activates the Fluorine for displacement.
Nucleophile Cyclopropanol (1.2 – 1.5 eq)Slight excess drives kinetics; large excess causes exotherms.
Base Cesium Carbonate (

) (1.5 eq)
"Cesium effect" improves solubility and reactivity of the alkoxide in organic media compared to

.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents are required to stabilize the Meisenheimer complex intermediate.
Temperature 70–75°CCritical: <60°C is too slow; >80°C promotes hydrolysis and side reactions.
Step-by-Step Procedure
  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Dissolution: Dissolve 3-Chloro-4-fluoronitrobenzene (1.0 eq) and Cyclopropanol (1.2 eq) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add

    
     (1.5 eq) in a single portion.
    
  • Reaction: Heat to 75°C. Monitor by HPLC/TLC. Reaction typically completes in 4–6 hours.

  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water. If oil forms, extract with Ethyl Acetate.

Troubleshooting Guide: Failure
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Particle size of BaseGrind

to a fine powder before use or switch to NaH (requires 0°C addition).
Formation of Phenol (Ar-OH) Wet SolventDMF is hygroscopic. Use molecular sieves or fresh anhydrous solvent.
Dark/Tarred Reaction OverheatingDo not exceed 80°C. The nitro group makes the ring susceptible to polymerization at high T.

Module 2: The Reduction Step (Aniline Formation)

Objective: Reduce the nitro group to an amine without removing the chlorine atom (hydrodehalogenation) or opening the cyclopropyl ring. Primary Challenge: Standard catalytic hydrogenation (Pd/C +


) often cleaves Carbon-Chlorine bonds and can open cyclopropyl rings under acidic conditions.
Optimized Protocol: Iron-Ammonium Chloride (Bechamp Modification)

This method is chemoselective, inexpensive, and robust against dehalogenation.[1]

ParameterSpecificationRationale
Reductant Iron Powder (3.0 – 5.0 eq)Mild electron donor; does not attack aryl chlorides.
Electrolyte Ammonium Chloride (

) (5.0 eq)
Provides a buffered protic medium (pH ~5-6) preventing acid-catalyzed ring opening.
Solvent Ethanol / Water (3:1 ratio)Essential for dissolving both the organic substrate and the inorganic salts.
Temperature 70°C (Reflux)Required to activate the iron surface.
Step-by-Step Procedure
  • Preparation: Suspend the nitro intermediate (from Module 1) in Ethanol/Water (3:1).

  • Activation: Add

    
     and Iron powder.
    
  • Reaction: Heat to vigorous reflux (approx. 70-80°C) with mechanical stirring (iron is heavy and settles).

  • Monitoring: Reaction is usually fast (1–2 hours). Monitor disappearance of the yellow nitro spot on TLC.

  • Workup (Critical): Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol, then extract the aqueous residue with Ethyl Acetate.

Alternative: Catalytic Hydrogenation (If Fe is not permitted)

If you must use hydrogenation, do not use Pd/C .

  • Catalyst: Sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel.

  • Inhibitor: Add 0.1 eq of Thiourea to poison the catalyst against dehalogenation.

Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Hydride (NaH) instead of Cesium Carbonate in Step 1? A: Yes. NaH is a stronger base and will generate the cyclopropyl alkoxide faster. However, NaH requires strict anhydrous conditions and addition at 0°C to prevent exotherms that degrade the nitro-aromatic ring.


 is recommended for higher reproducibility in scale-up.

Q2: Why is my product losing the Chlorine atom during reduction? A: You are likely using Palladium (Pd/C) or conducting the reaction for too long. Switch to the Iron/Ammonium Chloride method described in Module 2. If using hydrogenation, ensure the pressure is low (1 atm) and stop immediately upon consumption of starting material.

Q3: My cyclopropyl ether is cleaving to form a phenol. Why? A: Cyclopropyl ethers are acid-sensitive. Ensure your workup in Step 2 does not use strong acids (like HCl) for pH adjustment. Keep extraction conditions neutral or slightly basic.

Q4: How do I remove the colored impurities after the Iron reduction? A: Iron reductions often leave colored iron salts. Pass the crude organic extract through a short plug of silica gel or treat with activated charcoal in refluxing methanol before final crystallization.

References

  • SNAr Optimization: One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. (2019).[2][3][4] Thieme Connect.

  • Nitro Reduction Selectivity: Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[5] (1984).[5] Tetrahedron Letters.

  • General Methodology: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. (2019).[2][3][4] MDPI.

  • Compound Data: 2-chloro-4-cyclopropoxy-1-nitrobenzene (CAS 1243325-20-3).[6][7] CoreSyn Product Database.

Sources

Technical Support Center: Purification of 2-Chloro-4-cyclopropoxyaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-chloro-4-cyclopropoxyaniline using column chromatography. It is structured as a troubleshooting guide and a series of frequently asked questions to directly address challenges encountered during the purification process.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the column chromatography of this compound, providing explanations and actionable solutions.

Scenario 1: Poor Separation of this compound from Impurities

Question: My TLC analysis shows good separation, but the column chromatography results in overlapping fractions of my product and impurities. What could be the cause?

Answer: This is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot:

  • Improper Column Packing: An unevenly packed column will lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "dry-packing" method followed by gentle tapping and careful solvent addition can be effective.[1]

  • Overloading the Column: Exceeding the column's loading capacity is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Inappropriate Solvent System: The solvent system that gives a good separation on TLC may not directly translate to the column. The ideal Retention Factor (Rf) for the target compound on a TLC plate for good column separation is typically between 0.2 and 0.4.[2] If the Rf is too high, the compound will elute too quickly with poor separation. If it's too low, the bands will broaden, leading to mixing.

  • Compound Tailing or Streaking: Anilines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing or streaking. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase.[2] This will neutralize the acidic sites on the silica gel.

Scenario 2: The Product is Not Eluting from the Column

Question: I've run a significant volume of the mobile phase through the column, but my product, this compound, is not coming off. What should I do?

Answer: This situation suggests that your product is too strongly adsorbed to the stationary phase. Here are the likely causes and solutions:

  • Mobile Phase is Too Non-Polar: The selected solvent system may not have sufficient polarity to displace the this compound from the silica gel. To remedy this, you can gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, you can incrementally increase the percentage of ethyl acetate.

  • On-Column Decomposition: While less common, some compounds can decompose on silica gel. To test for this, you can spot your crude material on a TLC plate, let it sit for a few hours, and then develop it to see if any new spots have appeared. If decomposition is suspected, switching to a less acidic stationary phase like alumina might be a solution.[3]

  • Irreversible Adsorption: In rare cases, the compound may bind irreversibly to the stationary phase. This can sometimes be overcome by flushing the column with a very polar solvent like methanol, but this may also elute other strongly bound impurities.

Scenario 3: The Purified Product is Unstable or Discolored

Question: After column chromatography, my this compound appears discolored (e.g., pink or brown) and seems to be degrading. Why is this happening?

Answer: Anilines are susceptible to oxidation, which can be catalyzed by air and light, leading to the formation of colored impurities. The acidic nature of silica gel can also contribute to degradation.

  • Minimize Exposure to Air and Light: Conduct the chromatography as quickly as possible and protect the fractions from direct light. Purging the solvent with an inert gas like nitrogen or argon before use can also help minimize oxidation.

  • Use of Deactivated Silica Gel: As mentioned earlier, the acidity of silica gel can be problematic. Using silica gel that has been treated with a base or switching to a neutral stationary phase like alumina can prevent degradation.

  • Prompt Removal of Solvent: After identifying the pure fractions, they should be combined and the solvent removed under reduced pressure as soon as possible to minimize the time the compound spends in solution where it is more prone to degradation.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC solvent system for this compound?

A1: A good starting point for many organic compounds of intermediate polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can start with a ratio of 4:1 (hexanes:ethyl acetate) and adjust the polarity based on the resulting Rf value. The presence of the aniline group suggests that adding a small amount of a more polar solvent like methanol might be necessary to achieve the desired Rf.

Q2: How do I choose the right stationary phase for my purification?

A2: For most applications involving moderately polar compounds like this compound, silica gel is the standard choice due to its versatility and cost-effectiveness. However, if you encounter issues with compound degradation or strong tailing that cannot be resolved by adding a basic modifier to the mobile phase, you might consider using neutral alumina.[3] Reversed-phase silica (e.g., C18) is another option if the compound is more non-polar.[4]

Q3: What are the potential impurities I should be looking for during the purification of this compound?

A3: Potential impurities can arise from the starting materials or side reactions during the synthesis. Without a specific synthetic route, we can anticipate some general classes of impurities:

  • Unreacted Starting Materials: For instance, if the cyclopropoxy group is introduced via a Williamson ether synthesis, unreacted 2-chloro-4-aminophenol could be a potential impurity.

  • Isomeric Byproducts: Depending on the synthetic strategy, isomers of the final product could be formed.

  • Over-alkylation or other side-reaction products: The aniline nitrogen can sometimes undergo side reactions.

  • Oxidation Products: As anilines are prone to oxidation, colored impurities may be present in the crude material.[5]

Q4: How can I visualize this compound on a TLC plate?

A4: Since this compound contains an aromatic ring, it should be visible under a UV lamp (at 254 nm). For staining, a general-purpose stain like potassium permanganate can be used. Specific stains for amines, such as ninhydrin, can also be effective, although they may require heating.[6]

Q5: What safety precautions should I take when handling this compound and the solvents for chromatography?

A5: this compound is an aniline derivative and should be handled with care. Anilines are generally toxic and can be absorbed through the skin.[7][8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. The solvents used in column chromatography, such as hexanes and ethyl acetate, are flammable and should be handled away from ignition sources. Always consult the Safety Data Sheet (SDS) for the specific compound and solvents you are using.[7][9]

III. Experimental Protocols and Data

Protocol 1: Developing a TLC Method
  • Prepare a stock solution of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • On a silica gel TLC plate, spot the crude material alongside any available starting materials or known impurities.

  • Develop the TLC plate in a chamber containing your chosen mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Visualize the plate under a UV lamp and/or with an appropriate stain.

  • Calculate the Rf values for all spots. Adjust the mobile phase composition to achieve an Rf of ~0.3 for the desired product, with good separation from impurities.[2]

Table 1: Example TLC Solvent Systems and Corresponding Rf Values
Mobile Phase (Hexanes:Ethyl Acetate)Approximate Rf of this compoundObservations
9:10.1Spot is too low on the plate.
4:10.3Good separation from a less polar impurity.
2:10.6Spot is too high, poor separation.
4:1 + 0.5% Triethylamine0.3Reduced tailing of the product spot.

Note: These are hypothetical values and will need to be determined experimentally.

Protocol 2: Packing and Running the Column
  • Select a glass column of an appropriate size for the amount of material to be purified.

  • Securely clamp the column in a vertical position in a fume hood.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Dry pack the column with silica gel, gently tapping the column to ensure even packing.

  • Carefully add the chosen mobile phase to the top of the column without disturbing the silica bed. Use gentle air pressure to push the solvent through the column until the silica is fully wetted and the packing is stable.

  • Drain the solvent until it is just level with the top of the silica.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica bed.

  • Drain the solvent again until the sample has entered the silica gel.

  • Add a thin layer of sand on top of the sample layer to prevent disturbance.

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column, collecting fractions in test tubes or vials. The flow rate should be controlled to allow for proper equilibration and separation.[10]

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualizations

Diagram 1: Column Chromatography Workflow

Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Pack Pack Column TLC->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: A typical workflow for column chromatography purification.

Diagram 2: Troubleshooting Logic for Poor Separation

Troubleshooting Poor Separation Start Poor Separation Observed CheckTLC Is TLC Separation Clear (Rf ~0.3)? Start->CheckTLC CheckPacking Is Column Packed Evenly? CheckTLC->CheckPacking Yes OptimizeSolvent Optimize Mobile Phase CheckTLC->OptimizeSolvent No CheckLoading Is Sample Overloaded? CheckPacking->CheckLoading Yes RepackColumn Repack Column Carefully CheckPacking->RepackColumn No CheckTailing Is there Tailing/Streaking? CheckLoading->CheckTailing No ReduceLoad Reduce Sample Amount CheckLoading->ReduceLoad Yes AddModifier Add Basic Modifier (e.g., TEA) CheckTailing->AddModifier Yes Success Improved Separation CheckTailing->Success No OptimizeSolvent->Success RepackColumn->Success ReduceLoad->Success AddModifier->Success

Caption: A decision tree for troubleshooting poor separation in column chromatography.

V. References

  • Benchchem. (n.d.). Application of 2-Chloro-4-methylaniline in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Researchers. Retrieved from

  • Google Patents. (1995). Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline. Retrieved from

  • MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from

  • Operachem. (2024). TLC-Thin Layer Chromatography. Retrieved from

  • ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from

  • ChemScene. (n.d.). 2-Chloro-N-cyclopropylquinazolin-4(3h)-imine. Retrieved from

  • National Institutes of Health. (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Retrieved from

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from

  • ChemicalBook. (2025). 2-Chloro-4-fluoroaniline - Safety Data Sheet. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Retrieved from

  • Bio-Rad. (2019). How To Perform Manual Prepacked Column Chromatography (Kool-Aid example). Retrieved from

  • Sigma-Aldrich. (2026). Safety Data Sheet. Retrieved from

  • Nature. (2025). A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations. Retrieved from

  • YouTube. (2022). A Practical Guide to TLC (Thin Layer Chromatography). Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • Cheméo. (n.d.). Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8). Retrieved from

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from

  • ResearchGate. (n.d.). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from

  • HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from

  • Benchchem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Retrieved from

  • CDH Fine Chemical. (n.d.). 2-Chloro-4-Nitroaniline CAS No 121-87-9 Material Safety Data Sheet SDS/MSDS. Retrieved from

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Retrieved from

  • Biocompare. (n.d.). Chromatography and Separation. Retrieved from

  • PubMed. (n.d.). Optimization of the separation of mono- and dichloroanilines in ion interaction high-performance liquid chromatography. Retrieved from

  • PubChem. (n.d.). 2,4-Dichloroaniline. Retrieved from

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from

  • Chromatography Today. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Retrieved from

  • PubChem. (n.d.). 4-Chloroaniline. Retrieved from

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from

  • Sultan Qaboos University House of Expertise. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from

  • PubChem. (n.d.). 2-Amino-4-chlorophenol. Retrieved from

Sources

Technical Support Center: Removal of Unreacted Cyclopropylmethyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification Strategies for Alkylating Agents in Reaction Mixtures

Welcome to the Technical Support Center. This guide addresses the removal of Cyclopropylmethyl bromide (CPMB) (CAS: 7051-34-5) from reaction mixtures.[1] Due to its moderate boiling point (~106°C), potential for ring-opening instability, and classification as a genotoxic alkylating agent, standard evaporation is often insufficient or hazardous.[1]

Quick Diagnostic: Which Protocol Do You Need?

Before proceeding, identify your product's physical state and volatility relative to CPMB.[1]

DecisionTree Start Start: Unreacted CPMB Present IsSolid Is your product a solid? Start->IsSolid IsVolatile Is product BP > 150°C? IsSolid->IsVolatile No (Oil/Liquid) Recryst Protocol C: Recrystallization (Solvent Selection) IsSolid->Recryst Yes Scavenge Protocol A: Chemical Scavenging (Recommended) IsVolatile->Scavenge No (Similar BP) Distill Protocol B: High Vac Distillation IsVolatile->Distill Yes (Large BP Diff)

Figure 1: Decision matrix for selecting the appropriate purification strategy.

Module 1: Chemical Scavenging (The Gold Standard)

Best for: Liquid products, heat-sensitive compounds, or when CPMB < 5% excess.[1]

The Logic: CPMB is a potent electrophile.[1] Rather than relying on physical separation (boiling point), we use its chemical reactivity against it.[1] By adding a "scavenger" nucleophile (an amine or thiol) that is more reactive than your product, you convert the lipophilic CPMB into a highly polar, water-soluble salt.[1] This allows the impurity to be washed away during the aqueous workup.[1]

Recommended Scavengers:

  • Morpholine / Piperidine: Cheap, forms crystalline salts, moderate odor.[1]

  • Imidazole: Excellent nucleophile, forms ionic liquids with halides.[1]

  • N-Methylpiperazine: Introduces a basic handle for acid-wash removal.[1]

Protocol A: Amine Scavenging Workflow

Goal: Convert CPMB (Organic Soluble)


 Quaternary Ammonium Salt (Water Soluble).
  • Quantify Excess: Estimate the remaining CPMB via GC or TLC.[1]

  • Add Scavenger: Add 1.5 – 2.0 equivalents of Morpholine (relative to the unreacted CPMB, not the starting material) directly to the reaction mixture.

  • Stir: Agitate at room temperature for 1–4 hours.

    • Tip: Monitor TLC.[1] The non-polar CPMB spot (

      
       in Hex/EtOAc) should disappear, replaced by a baseline spot (the salt).[1]
      
  • Workup:

    • Dilute with organic solvent (EtOAc or DCM).[1]

    • Wash 1: Water (removes bulk scavenger salts).[1]

    • Wash 2: 1M HCl (removes excess unreacted morpholine).[1]

    • Wash 3: Brine.[1]

  • Dry & Concentrate: Dry over

    
     and rotovap.
    

Why this works: The reaction


 changes the partition coefficient (LogP) of the impurity from ~2.0 (lipophilic) to < -1.0 (hydrophilic), forcing it into the aqueous phase [1].[1]
Module 2: Physical Separation (Distillation)

Best for: Large scale reactions where the product has a boiling point >180°C.[1]

The Logic: CPMB boils at 106°C. If your product is a heavy oil (BP > 180°C), vacuum distillation is viable.[1] However, simple rotary evaporation is often insufficient because CPMB "tails," contaminating the oil.

Protocol B: Azeotropic Removal If you cannot distill the product, you can assist the evaporation of CPMB using an azeotrope-like entrainment.[1]

  • Solvent Swap: Dissolve the crude mixture in Heptane or Toluene .[1]

  • Rotary Evaporation: Evaporate at 40–50°C under reduced pressure (20–50 mbar).

  • Repeat: Repeat this process 2–3 times. The co-evaporation helps carry the bromide vapors out of the oil.[1]

Warning: Do not use high heat (>80°C) for prolonged periods, as this increases the risk of the cyclopropyl ring opening (see Module 3).[1]

Module 3: Preventing Ring Opening (The "Hidden" Impurity)

Issue: "I see a new impurity with a similar mass but different NMR."

Diagnosis: The cyclopropylmethyl cation/radical is unstable. It undergoes a cyclopropylcarbinyl rearrangement to form homoallylic (but-3-enyl) derivatives.[1]

Mechanism of Failure:

Rearrangement CPMB Cyclopropylmethyl Bromide Inter Intermediate (Cation/Radical) CPMB->Inter Acid / Radical Opened Homoallyl Bromide (Ring Opened) Inter->Opened Rearrangement

Figure 2: The rearrangement pathway triggered by acidic or radical conditions.[1]

Troubleshooting Guide:

Trigger Prevention Strategy
Acidic Workup Avoid strong acids (conc.[1] HCl/H2SO4) if unreacted CPMB is present.[1] The protonation facilitates ring opening.[1][2] Use buffered solutions (NH4Cl) or weak acids (Citric Acid).[1]
Lewis Acids Reagents like

or

rapidly open the ring.[1] Quench these completely before attempting to remove CPMB.[1]
Radical Initiators If using Mg (Grignard formation), ensure temperature is controlled (<0°C).[1][2] Radical intermediates lead to ring opening [2].[1][2]
Comparative Data: Removal Efficiency
MethodRemoval EfficiencyProduct Loss RiskSafety Profile
High Vac Evaporation 60-80%LowHigh Risk (Vapors in pump/exhaust)
Chromatography 95-99%Moderate (Co-elution)Moderate (Handling fractions)
Amine Scavenging >99.5% Very Low Best (Contained in aqueous waste)
Frequently Asked Questions (FAQ)

Q1: Can I just hydrolyze the bromide with NaOH? A: Generally, no. Primary alkyl bromides hydrolyze slowly.[1] Harsh conditions (high heat/strong base) required to force hydrolysis will likely degrade your product or cause the cyclopropyl ring to open before the bromide is consumed.[1] Aminolysis (Scavenging) is kinetically much faster.[1]

Q2: Is CPMB toxic? A: Yes. Alkyl halides are alkylating agents and are considered Genotoxic Impurities (GTIs) .[1][3][4] In pharmaceutical development, they must be controlled to ppm levels.[1] The scavenging method is preferred because it chemically destroys the alkylating potential before the waste leaves the flask [3].[1]

Q3: My product co-elutes with CPMB on silica. What now? A: This is common as both are lipophilic.[1]

  • Solution: Perform the Scavenging Protocol (Module 1) before the column. The scavenger converts CPMB to a polar salt.[1] This salt will stay on the baseline of your TLC/Column, allowing your product to elute pure.

References
  • Anderson, N. G. (2012).[1][5] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Chapter on Impurity Removal and Scavenging).

  • Roberts, J. D., & Mazur, R. H. (1951).[1] "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives". Journal of the American Chemical Society, 73(6), 2509–2520.[1] Link[1]

  • Teasdale, A. (2017).[1] Genotoxic Impurities: Strategies for Identification and Control. Wiley.[1] (Sections on Alkyl Halide purging). Link[1]

Sources

Technical Support Center: Stability of 2-Chloro-4-cyclopropoxyaniline in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-4-cyclopropoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction

This compound is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. Understanding its stability in various solution-based experimental settings is critical for obtaining reliable and reproducible results. This guide will delve into the potential degradation pathways of this compound and provide practical strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound stem from its two key functional groups: the aromatic amine (aniline) and the cyclopropoxy ether. The aniline group is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, and trace metal ions.[1][2] The cyclopropoxy group, while generally more stable than other ethers, can be susceptible to hydrolysis under acidic conditions, leading to ring-opening.[3][4][5]

Q2: What are the likely degradation products of this compound?

A2: Based on the functional groups present, the primary degradation products are expected to be:

  • Oxidation products: Oxidation of the aniline can lead to the formation of nitroso, nitro, and polymeric species.[1][6] The solution may change color (e.g., to brown or black) as these colored byproducts form.

  • Hydrolysis products: Acid-catalyzed hydrolysis of the cyclopropoxy ether could yield 2-chloro-4-hydroxyaniline and cyclopropanol.

Q3: How can I visually assess the degradation of my this compound solution?

A3: A common sign of aniline degradation is a change in the color of the solution. Freshly prepared solutions of anilines are often colorless or pale yellow.[7] The development of a darker color, such as brown or even black, over time is a strong indicator of oxidative degradation and the formation of polymeric impurities.[8]

Q4: Which solvents are recommended for preparing stock solutions of this compound?

A4: For short-term storage, aprotic organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally preferred for creating concentrated stock solutions. For aqueous experiments, it is advisable to prepare fresh dilutions from the stock solution immediately before use. If an aqueous stock solution is necessary, using a buffered solution at a neutral or slightly basic pH can help minimize hydrolysis of the cyclopropoxy group.

Q5: How should I store my this compound solutions to maximize stability?

A5: To maximize stability, solutions should be stored under the following conditions:

  • Protection from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.

  • Inert atmosphere: For long-term storage, purging the solution with an inert gas like argon or nitrogen can help to displace oxygen and minimize oxidation.[9][10]

  • Low temperature: Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down the rate of degradation reactions.[9][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Solution turns brown/dark over time. Oxidation of the aniline functional group.1. Prepare fresh solutions: Use the solution immediately after preparation. 2. Degas solvents: Before preparing the solution, sparge the solvent with an inert gas (argon or nitrogen) to remove dissolved oxygen. 3. Use antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution, if compatible with your experimental system. 4. Store under inert gas: Store the solution under an argon or nitrogen atmosphere.
Unexpected peaks appear in my analytical chromatogram (e.g., HPLC, LC-MS). Degradation of the parent compound into one or more byproducts.1. Characterize the new peaks: Use mass spectrometry (MS) to determine the molecular weights of the new species and infer their structures. Look for masses corresponding to potential oxidation or hydrolysis products. 2. Perform a forced degradation study: Intentionally stress the compound under various conditions (acid, base, heat, light, oxidation) to generate degradation products and confirm their retention times.[11][12]
Loss of compound potency or activity in biological assays. Degradation of the active pharmaceutical ingredient (API).1. Verify compound integrity: Analyze the solution by a stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to confirm the concentration of the parent compound before each experiment.[13] 2. Prepare fresh dilutions: Dilute the stock solution immediately before performing the assay.
Precipitate forms in the solution upon storage. Formation of insoluble degradation products (e.g., polymers) or exceeding the solubility limit upon cooling.1. Filter the solution: Use a syringe filter to remove any particulate matter before use. 2. Re-evaluate storage conditions: If the precipitate forms upon cooling, the compound may be coming out of solution. Consider storing at a slightly higher temperature or using a different solvent system with higher solubility.[14]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general method to monitor the stability of this compound. Method optimization will be required.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to elute the parent compound and any potential degradation products.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm (or an optimal wavelength determined by a UV scan of the compound)

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).

  • Analysis:

    • Inject the freshly prepared sample to obtain the initial time point (T=0) chromatogram.

    • Store the solution under the desired test conditions (e.g., room temperature, exposed to light) and inject aliquots at various time points (e.g., 1, 4, 8, 24 hours).

    • Monitor the peak area of the parent compound and the appearance of any new peaks.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the degradation pathways.[11][12]

Methodology:

  • Prepare Solutions: Prepare separate solutions of this compound (e.g., 100 µg/mL) under the following conditions:

    • Acidic: 0.1 N HCl

    • Basic: 0.1 N NaOH

    • Oxidative: 3% Hydrogen Peroxide (H₂O₂)

    • Thermal: Heat the solution in a neutral buffer at 60°C.

    • Photolytic: Expose the solution in a neutral buffer to UV light.

  • Incubation: Incubate the solutions for a defined period (e.g., 24 hours). A control sample should be stored under normal conditions.

  • Analysis: Analyze all samples by the stability-indicating HPLC-UV method (Protocol 1) and LC-MS to identify and characterize the degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Different Solvents at Room Temperature

Time (hours)% Remaining (Aqueous Buffer, pH 7.4)% Remaining (DMSO)Observations (Aqueous Buffer)
0100100Colorless solution
495.299.8Faint yellowing
888.599.5Noticeable yellowing
2475.198.9Light brown solution

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_working Dilute to Working Solution (e.g., 10 µg/mL in test buffer) prep_stock->prep_working t0 T=0 Analysis (HPLC-UV/LC-MS) prep_working->t0 incubation Incubate under Test Conditions t0->incubation tn Time Point Analysis (T=1, 4, 8, 24h) incubation->tn data Data Analysis: - % Parent Remaining - Identify Degradants tn->data

Caption: Workflow for assessing the stability of this compound in solution.

Potential Degradation Pathways

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acidic) parent This compound nitroso Nitroso Derivative parent->nitroso [O] polymers Polymeric Species parent->polymers [O], polymerization hydroxy 2-Chloro-4-hydroxyaniline parent->hydroxy H₃O⁺ cyclo Cyclopropanol parent->cyclo H₃O⁺ nitro Nitro Derivative nitroso->nitro [O]

Sources

Technical Support Center: Navigating the Challenges of Cross-Coupling with Chloro-anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical solutions for a particularly challenging yet crucial transformation: the palladium-catalyzed cross-coupling of chloro-anilines. Our goal is to move beyond simple protocols and delve into the mechanistic underpinnings of common failures, empowering you to rationalize experimental outcomes and strategically design successful reactions.

The Dual Challenge: Why Are Chloro-anilines So Troublesome?

Successfully coupling chloro-anilines in reactions like the Buchwald-Hartwig amination presents a two-fold challenge rooted in the inherent properties of the substrate itself. Understanding these core issues is the first step toward overcoming them.

  • The Unreactive Electrophile: The "Chloro" Problem. The carbon-chlorine bond in aryl chlorides is significantly stronger and less polarized than its bromine or iodine counterparts. This makes the initial, and often rate-limiting, oxidative addition of the aryl chloride to the Pd(0) catalyst sluggish.[1][2] Inefficient oxidative addition can lead to low conversion rates and the dominance of catalyst decomposition pathways.

  • The Inhibitory Nucleophile: The "Aniline" Problem. While the aniline moiety is the desired nucleophile, it can also be a potent inhibitor of the palladium catalyst. This inhibitory effect manifests in several ways:

    • Competitive Binding and Off-Cycle Species: The aniline, particularly when electron-deficient due to the chloro-substituent, can coordinate strongly to the palladium center at various stages of the catalytic cycle. This can lead to the formation of stable, off-cycle Pd-aniline complexes that do not proceed to the desired product, effectively sequestering the active catalyst.[3][4] Kinetic studies have sometimes revealed an inverse dependence on the amine concentration, providing evidence for this inhibitory role.[5]

    • Reduced Nucleophilicity: The electron-withdrawing nature of the chlorine atom decreases the electron density on the aniline nitrogen, reducing its nucleophilicity. This makes the displacement of the halide from the palladium center and the subsequent C-N bond formation more difficult.

The interplay of these factors means that standard cross-coupling conditions often fail, resulting in low yields, incomplete conversion, and the formation of undesired byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the common issues encountered in the lab.

Q1: My Buchwald-Hartwig reaction with a chloro-aniline substrate is not working or gives very low yield. What is the most likely cause?

A1: The most probable cause is a combination of slow oxidative addition and catalyst inhibition by the chloro-aniline substrate. Your catalyst system is likely not active enough to efficiently break the C-Cl bond, and the aniline may be deactivating the catalyst that is present.

Initial Troubleshooting Steps:

  • Re-evaluate your catalyst system: Standard catalysts like Pd(PPh₃)₄ are often insufficient. You need a more robust system.

  • Check reagent purity: Ensure your chloro-aniline, aryl halide/triflate, and solvent are pure and anhydrous.

  • Ensure inert atmosphere: Palladium(0) catalysts are oxygen-sensitive. Rigorous degassing of solvents and maintaining an inert nitrogen or argon atmosphere is critical.[6]

Q2: What is the single most important factor to consider for improving the success of chloro-aniline couplings?

A2: Ligand choice is paramount. The ligand dictates the electronic and steric environment of the palladium center, directly influencing the rates of oxidative addition and reductive elimination, and mitigating catalyst inhibition.

Ligand Selection Guide:

Ligand TypeKey Features & RationaleRecommended Ligands
Bulky, Electron-Rich Biaryl Phosphines These are the go-to ligands for challenging couplings. The steric bulk promotes the formation of monoligated Pd(0) species, which are highly active in oxidative addition. The electron-rich nature of the ligand increases the electron density on the palladium, further facilitating the cleavage of the C-Cl bond.[7]XPhos, RuPhos, BrettPhos
N-Heterocyclic Carbenes (NHCs) NHCs are strong σ-donors that form very stable bonds with palladium. This stability can prevent catalyst decomposition at the high temperatures often required for chloro-arene activation.[8][9]IPr, SIPr

Visualization of Ligand Effect on the Catalytic Cycle

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0)L Catalyst OA_complex Oxidative Addition Complex L-Pd(II)(Ar)(Cl) Pd(0)L->OA_complex + Ar-Cl (Slow Step) Off_cycle Off-Cycle Pd-Aniline Complex [L-Pd(Aniline)] Pd(0)L->Off_cycle Amido_complex Pd(II)-Amido Complex L-Pd(II)(Ar)(NHR') OA_complex->Amido_complex + R'-NH₂ + Base Amido_complex->Pd(0)L Regenerates Catalyst Product Ar-NHR' (Product) Amido_complex->Product Reductive Elimination

Caption: The catalytic cycle and the competing aniline-induced poisoning pathway.

Q3: I'm using a good ligand (like XPhos), but the reaction is still sluggish. What should I try next?

A3: Your choice of base and palladium precatalyst are the next critical parameters to optimize.

  • Base Selection: A strong, non-nucleophilic base is essential to deprotonate the weakly acidic N-H of the chloro-aniline without interfering with the catalyst.

BaseAdvantagesDisadvantages
NaOt-Bu, KOt-Bu Strong bases that often lead to the highest reaction rates.Can be incompatible with base-sensitive functional groups on your substrates.
LiHMDS Good for substrates with protic functional groups.Air-sensitive and can be incompatible with some functional groups at high temperatures.
Cs₂CO₃, K₃PO₄ Excellent functional group tolerance.Often require higher catalyst loadings and longer reaction times.
  • Palladium Source: Using a well-defined precatalyst can lead to more reproducible results and higher yields compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts ensure the formation of the active L-Pd(0) species.

Recommended Precatalysts:

  • G3 and G4 Buchwald Precatalysts: These are air- and moisture-stable and provide reliable and rapid initiation of the catalytic cycle.

  • [(NHC)Pd(allyl)Cl] complexes: Excellent choices when using NHC ligands.[3]

Q4: My reaction starts but then stalls, and I see palladium black precipitating. What's happening and how can I fix it?

A4: The formation of palladium black indicates catalyst decomposition. This often happens when the rate of the catalytic cycle is slow, allowing the palladium intermediates to aggregate and precipitate as inactive Pd(0).

Strategies to Prevent Palladium Black Formation:

  • Increase Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand (e.g., L:Pd ratio of 1.1:1 to 1.5:1) can help stabilize the palladium intermediates and prevent aggregation.

  • Use a More Stabilizing Ligand: As mentioned, bulky biaryl phosphines or NHCs are designed to create a stable coordination sphere around the palladium, preventing decomposition.[7][8]

  • Lower Reaction Temperature (if possible): While higher temperatures are often needed for C-Cl activation, excessively high temperatures can accelerate catalyst decomposition. A careful balance is needed.

  • Consider Additives: In some cases, additives can stabilize the catalyst or facilitate key steps in the catalytic cycle. For example, certain salts can disrupt the formation of inactive palladium dimers.

Visualization of Catalyst Deactivation Pathway

G Active_Catalyst Active L-Pd(0) Species Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Pathway Decomposition Decomposition/ Aggregation Active_Catalyst->Decomposition Slow Catalysis Pd_Black Inactive 'Palladium Black' Decomposition->Pd_Black

Caption: Competing pathways for the active catalyst.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloro-aniline with an Aryl Bromide

This protocol utilizes a bulky biaryl phosphine ligand and a strong alkoxide base.

Reagents & Equipment:

  • Chloro-aniline (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the chloro-aniline, aryl bromide, XPhos Pd G3 precatalyst, and sodium tert-butoxide to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed toluene to the flask.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the base and palladium residues.

  • Purification: Wash the filtrate with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Using an NHC Ligand System for a Particularly Challenging Coupling

This protocol is suitable for very electron-deficient or sterically hindered chloro-anilines.

Reagents & Equipment:

  • Chloro-aniline (1.0 mmol, 1.0 equiv)

  • Aryl chloride (1.2 mmol, 1.2 equiv)

  • [Pd(IPr)(allyl)Cl] (0.03 mmol, 3 mol%)

  • Potassium tert-butoxide (KOt-Bu) (1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Same equipment as Protocol 1

Procedure:

  • Reaction Setup: Follow the same setup procedure as in Protocol 1, substituting the appropriate reagents.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the flask and heat to 110-120 °C with vigorous stirring.

  • Monitoring & Work-up: Follow the same procedures as in Protocol 1.

Data Presentation: Ligand and Base Screening for a Model Reaction

Reaction: Coupling of 4-chloroaniline with 4-bromoanisole.

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)PPh₃ (8)NaOt-Bu (1.4)Toluene11024<5
2XPhos Pd G3 (2)-NaOt-Bu (1.4)Toluene1101885
3RuPhos Pd G3 (2)-NaOt-Bu (1.4)Toluene1101889
4[Pd(IPr)(allyl)Cl] (2)-NaOt-Bu (1.4)Toluene1102078
5RuPhos Pd G3 (2)-K₃PO₄ (2.0)Dioxane1102445
6RuPhos Pd G3 (2)-LiHMDS (1.5)THF802465

Analysis: This data clearly demonstrates the ineffectiveness of a simple phosphine ligand (PPh₃) for this transformation (Entry 1). The bulky biaryl phosphine ligands (XPhos and RuPhos) provide significantly higher yields (Entries 2 & 3). While the NHC ligand is also effective (Entry 4), the choice of a weaker base like K₃PO₄ leads to a considerable drop in yield (Entry 5), highlighting the importance of a strong base for this class of substrates.

Concluding Remarks

Overcoming the challenges of cross-coupling with chloro-anilines requires a departure from standard reaction conditions and a move towards more specialized catalyst systems. By understanding the dual nature of the problem – an unreactive electrophile and an inhibitory nucleophile – researchers can make informed decisions about ligand, base, and precatalyst selection. The use of bulky, electron-rich biaryl phosphine ligands or robust NHC-based systems is often the key to success. We hope this guide serves as a valuable resource in your synthetic endeavors and helps you to troubleshoot and optimize these challenging but rewarding reactions.

References

  • Kinetic studies on palladium-catalyzed C-N cross-coupling reactions. DSpace@MIT. [Link]

  • Mechanistic Analysis of Metallaphotoredox C−N Coupling. Macmillan Group - Princeton University. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline catalyzed by γ-Fe₂O₃@ MBD/Pd-Co under different conditions in water. ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • New Phosphine-Functionalized NHC Ligands: Discovery of an Effective Catalyst for the Room-Temperature Amination of Aryl Chlorides with Primary and Secondary Amines. Organometallics. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • [(NHC)PdCl₂(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. National Institutes of Health. [Link]

  • One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Aniline Carbamates with Diazonium Salts under Mild Conditions: Expedient Synthesis of Carbazole Alkaloids. ACS Omega. [Link]

  • NOVEL PROCEDURE FOR THE COUPLING OF STERICALLY HINDERED ELECTRON-DEFICIENT ANILINES TO THE 6-POSITION OF THE PURINE CORE. ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization. PubMed. [Link]

  • NHC Ligands versus Cyclopentadienyls and Phosphines as Spectator Ligands in Organometallic Catalysis. ResearchGate. [Link]

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. National Institutes of Health. [Link]

  • Palladium: Inorganic & Coordination Chemistry. ResearchGate. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. Books.
  • Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). PubMed. [Link]

  • Reduction of Nitrobenzene to Aniline by CO/H₂O in the Presence of Palladium Nanoparticles. MDPI. [Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. National Institutes of Health. [Link]

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. [Link]

  • [(NHC)PdCl₂(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal. [Link]

  • Comparison of phosphine and NHC ligands. ResearchGate. [Link]

  • Cross-coupling strategies for aniline synthesis. ResearchGate. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: MS Profiling of 2-Chloro-4-cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) fragmentation dynamics of 2-Chloro-4-cyclopropoxyaniline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs). It contrasts the compound's behavior against common isomeric impurities, providing a robust framework for structural validation in drug development.

Executive Summary & Compound Significance

This compound (CAS: 1243469-42-2) serves as a pharmacophore scaffold for various kinase inhibitors where the cyclopropyl ether moiety modulates lipophilicity and metabolic stability.

In pharmaceutical synthesis, this compound must be rigorously distinguished from its ring-opened isomer (allyl ether) and regioisomers (3-chloro analog) . Standard low-resolution MS is often insufficient due to identical molecular weights (MW 183.63). This guide establishes a high-resolution MS/MS fingerprinting protocol to ensure structural integrity.

Physicochemical Profile
PropertyValueMS Relevance
Formula C₉H₁₀ClNOBasis for exact mass calculation.
MW 183.63 g/mol Nominal mass for low-res screening.
Monoisotopic Mass 183.0451 DaTarget for HRMS (M+H⁺ = 184.0529).
Chlorine Signature ³⁵Cl / ³⁷Cl (3:1)Distinctive isotopic cluster at M and M+2.
Lability Cyclopropyl etherProne to specific

-cleavage and ring opening.

Mass Spectrometry Fragmentation Analysis

The fragmentation pattern of this compound is governed by the stability of the aromatic core versus the labile cyclopropyl ether bond. The analysis below compares Electrospray Ionization (ESI) (common in LC-MS QC) and Electron Impact (EI) (common in GC-MS structural confirmation).

Fragmentation Pathway (ESI-MS/MS)

In ESI(+), the molecule forms the protonated species


. The collision-induced dissociation (CID) energy drives specific bond ruptures.

Key Transitions:

  • Precursor Ion: m/z 184.05 (

    
    Cl) and 186.05 (
    
    
    
    Cl).
  • Primary Loss (Cyclopropyl): Cleavage of the ether bond (

    
    ) is the dominant pathway, expelling a cyclopropyl radical/cation (
    
    
    
    , 41 Da).
  • Secondary Loss (CO): The resulting phenol cation undergoes ring contraction and expels carbon monoxide (28 Da).

Mechanistic Pathway Diagram

The following diagram illustrates the fragmentation cascade, highlighting the "Ortho Effect" where the chlorine atom interacts with the amine.

FragmentationPathway M_Protonated Precursor [M+H]+ m/z 184 (100%) (Protonated Aniline) Fragment_Phenol Fragment A: [M+H - C3H5]+ m/z 143 (2-Chloro-4-hydroxyaniline) M_Protonated->Fragment_Phenol Ether Cleavage Loss of C3H5 (41 Da) Fragment_Ammonia Fragment C: [M+H - NH3]+ m/z 167 (Minor Path) M_Protonated->Fragment_Ammonia Deamination Loss of NH3 (17 Da) Fragment_Cyclopropyl Cyclopropyl Cation m/z 41 M_Protonated->Fragment_Cyclopropyl Charge Retention on Alkyl Group Fragment_CO_Loss Fragment B: [A - CO]+ m/z 115 (Ring Contraction) Fragment_Phenol->Fragment_CO_Loss CO Expulsion (-28 Da)

Figure 1: ESI-MS/MS fragmentation pathway. The primary transition m/z 184 → 143 is the quantitation ion.

Comparative Analysis: Product vs. Alternatives

In process development, this compound is often compared against its Allyl Isomer (a common rearrangement impurity) and Des-chloro analogs .

Differentiation Matrix

The table below outlines how to distinguish the target product from its closest structural "alternatives" using MS data.

FeatureTarget: this compound Alternative 1: Allyl Ether Isomer Alternative 2: 3-Chloro Regioisomer
Structure Cyclopropyl ring (strained)Open allyl chain (-O-CH₂-CH=CH₂)Cl at meta position
Base Peak (EI) m/z 183 (M⁺) or 55 (Ring fragment)m/z 41 (Allyl cation, very intense)m/z 183
Diagnostic Ion m/z 55 vs 41 ratio: Cyclopropyl fragmentation yields higher m/z 55 (C₄H₇⁺) relative to allyl.m/z 41 (C₃H₅⁺): Dominant base peak due to stable allyl cation formation.Ortho Effect: No HCl loss peak observed compared to 2-Cl isomer.
Stability Higher thermal stability.Prone to Claisen Rearrangement in GC inlet (>200°C).Similar stability.[1]
Isotope Pattern 3:1 (Cl present)3:1 (Cl present)3:1 (Cl present)
The "Ortho Effect" Advantage

A critical differentiator for the 2-chloro isomer (vs. 3-chloro or 4-chloro) is the interaction between the amine (-NH₂) and the ortho-chlorine.

  • Mechanism: In the molecular ion, the amine hydrogen can hydrogen-bond with the ortho-chlorine, facilitating the loss of HCl (

    
     or 
    
    
    
    neutral).
  • Observation: A small but distinct peak at

    
     (m/z 147) is often visible in the 2-chloro isomer but absent in the 3-chloro alternative.
    

Validated Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: High-Resolution LC-MS/MS Identification

Objective: Confirm identity and purity >99.5%.

  • Sample Prep: Dissolve 1 mg standard in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings (Q-TOF/Orbitrap):

    • Source: ESI Positive

    • Capillary Voltage: 3500 V

    • Fragmentor: 135 V

    • Collision Energy (CE): Ramp 10–40 eV.

  • Acceptance Criteria:

    • Observed Mass accuracy < 5 ppm (Target: 184.0529).

    • Presence of daughter ion m/z 143.013 (Phenol core).

    • Isotope ratio (

      
      ) between 2.9 and 3.1.[2]
      
Protocol B: GC-MS Isomer Differentiation

Objective: Distinguish cyclopropyl ether from allyl ether impurity.

  • Inlet Temperature: Set to 150°C (Low temperature prevents thermal Claisen rearrangement of the allyl impurity).

  • Ramp: 50°C (hold 1 min) to 280°C at 20°C/min.

  • Analysis:

    • If a peak appears at the same retention time but the spectrum shows a base peak of m/z 41 exclusively, suspect the Allyl isomer .

    • If the spectrum retains a strong Molecular Ion (m/z 183) and shows m/z 54/55 fragments (cyclopropyl ring break), confirm Cyclopropyl target .

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for general fragmentation rules including ortho-effects and ether cleavage).
  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library (NIST 23). (Source for comparative spectra of chloroanilines and cyclopropyl ethers).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of phenyl alkyl ethers in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 891-902. (Mechanistic basis for ether cleavage in ESI).
  • Smith, R. M. (2014). "Understanding Mass Spectra: A Basic Approach." Wiley.

Sources

Technical Guide: IR Spectroscopic Characterization of the Cyclopropoxy Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopropoxy Advantage

In modern drug discovery, the cyclopropoxy group (-O-cPr) has emerged as a critical bioisostere for the isopropoxy group. It offers reduced lipophilicity and improved metabolic stability while maintaining similar steric bulk. However, distinguishing these moieties during synthesis and quality control is a frequent analytical challenge.

This guide provides a definitive, comparative analysis of the Infrared (IR) spectroscopic signatures of the cyclopropoxy group. Unlike standard alkyl ethers, the cyclopropyl ring possesses unique electronic properties—specifically "banana bonds" (Walsh orbitals)—that create distinct vibrational modes.

Key Takeaway: The cyclopropoxy group is unambiguously identified by C-H stretching vibrations above 3000 cm⁻¹ (typically 3040–3100 cm⁻¹) in the absence of alkene/alkyne unsaturation, a feature absent in its isopropoxy analog.

Theoretical Basis: Why Cyclopropoxy Signals Differ

To interpret the spectrum accurately, one must understand the underlying physics. The carbon atoms in a cyclopropane ring are formally


 hybridized.[1] However, due to the constrained 

bond angles, the internuclear bonds have high

-character (bent bonds), forcing the external C-H bonds to adopt significant

-character (approx. 32%

, closer to

).

This increased


-character strengthens the C-H bond force constant (

), shifting the stretching frequency (

) to higher energy according to Hooke’s Law:


Consequently, cyclopropyl C-H stretches appear in the "unsaturated" region (>3000 cm⁻¹), distinct from the "saturated" alkyl region (<3000 cm⁻¹) occupied by methoxy, ethoxy, and isopropoxy groups.

Comparative Analysis: Cyclopropoxy vs. Alternatives

The following table contrasts the cyclopropoxy group with its most common structural analogs.

Table 1: Comparative IR Vibrational Signatures
FeatureCyclopropoxy (-O-cPr) Isopropoxy (-O-iPr) Allyloxy (-O-CH₂-CH=CH₂)
C-H Stretch (Diagnostic) 3040 – 3100 cm⁻¹ (Medium/Weak)< 3000 cm⁻¹ (2850–2960 cm⁻¹)> 3000 cm⁻¹ (3010–3095 cm⁻¹)
C=C Stretch Absent AbsentPresent (~1640 cm⁻¹)
Gem-Dimethyl AbsentDoublet at ~1380 & 1370 cm⁻¹ ("Rabbit Ears")Absent
Ring/Skeletal Modes ~1000–1020 cm⁻¹ (Ring breathing)1100–1150 cm⁻¹ (C-C-C skeletal)N/A
C-O Stretch 1050–1250 cm⁻¹ (Complex band)1100–1150 cm⁻¹ (Strong)1050–1150 cm⁻¹
CH₂ Deformation ~1450–1470 cm⁻¹ (Scissoring)~1460 cm⁻¹~1420 cm⁻¹
Detailed Spectral Differentiators
1. The "3000 cm⁻¹ Wall"

The most reliable differentiator is the C-H stretch boundary.[2]

  • Isopropoxy: All C-H peaks are confined below 3000 cm⁻¹.

  • Cyclopropoxy: Shows a distinct, often sharp band between 3040 and 3100 cm⁻¹ .

  • Caveat: Aromatic rings also absorb here.[3] If your molecule has a phenyl ring, this region becomes crowded. However, the cyclopropyl C-H is often sharper and higher frequency than typical aryl C-H stretches.

2. The Fingerprint Region (Ring Breathing)

The cyclopropane ring exhibits a "ring breathing" mode (symmetric expansion/contraction) typically around 1000–1020 cm⁻¹ . In ethers, this often couples with the C-O stretch, creating a complex, intense band structure in the 1000–1100 cm⁻¹ region that differs significantly from the clean doublet of the isopropyl group.

3. Absence of "Rabbit Ears"

The isopropoxy group is famous for the "gem-dimethyl" doublet at ~1380 cm⁻¹ and ~1370 cm⁻¹ (C-H bending). The cyclopropoxy group lacks this feature entirely, showing only methylene deformations around 1450 cm⁻¹.

Visualizing the Identification Logic

The following decision tree outlines the logical flow for confirming the presence of a cyclopropoxy group using FTIR data.

IR_Identification_Workflow Start Unknown Ether Sample Check_3000 Check 3000-3100 cm⁻¹ Region Start->Check_3000 Has_Peaks_Above Peaks Present > 3000 cm⁻¹? Check_3000->Has_Peaks_Above Check_CC Check 1600-1680 cm⁻¹ (C=C) Has_Peaks_Above->Check_CC Yes Isopropoxy Likely Alkyl Ether (e.g., Isopropoxy) Check 1380 cm⁻¹ doublet Has_Peaks_Above->Isopropoxy No (Only < 3000) Check_Aromatic Check 1500 & 1600 cm⁻¹ (Aromatic) Check_CC->Check_Aromatic Absent/Weak Allyloxy Likely Allyl/Vinyl Ether Check_CC->Allyloxy Strong Peak Present Cyclopropoxy CONFIRMED: Cyclopropoxy Group Check_Aromatic->Cyclopropoxy Absent (or accounted for) Check_Aromatic->Cyclopropoxy Present (Requires subtraction)

Figure 1: Logical workflow for distinguishing cyclopropoxy moieties from alkyl and alkenyl ethers.

Experimental Protocol: High-Fidelity Characterization

To reliably detect the weak cyclopropyl C-H stretch, standard "quick scan" parameters are often insufficient. Use this optimized protocol.

Equipment Requirements
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Sampling Mode: ATR (Attenuated Total Reflectance) with Diamond crystal is preferred for neat liquids/solids. Transmission (KBr pellet) is acceptable but moisture sensitive.

  • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may blur the sharp cyclopropyl C-H band).

Step-by-Step Workflow
  • Background Collection:

    • Clean the ATR crystal with isopropanol. Ensure no residue remains.

    • Collect background air spectrum (32 scans, 2 cm⁻¹ resolution).

  • Sample Preparation:

    • Liquids: Place 1 drop to cover the crystal crystal.

    • Solids: Apply sample and engage the pressure clamp to ensure intimate contact.

  • Data Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Accumulations: Minimum 16 scans (32 recommended for signal-to-noise in the 3000+ region).

    • Correction: Apply ATR correction algorithm (if comparing to transmission library data).

  • Spectral Analysis (The "Zoom-In" Technique):

    • Zone 1 (3200–2800 cm⁻¹): Expand this region. Look for the "shoulder" or distinct peak at 3050–3090 cm⁻¹ .

      • Pass Criteria: Distinct peak > 3000 cm⁻¹.[1][3][4][5][6]

    • Zone 2 (1400–1350 cm⁻¹): Check for the absence of the gem-dimethyl doublet.

      • Pass Criteria: Single band or no strong doublet.

    • Zone 3 (1050–1000 cm⁻¹): Identify the ring breathing/C-O coupling mode.

Structural Validation Diagram

Understanding the vibrational modes helps in justifying the peak assignments.[3]

Figure 2: Simplified representation of the key vibrational modes associated with the cyclopropoxy moiety.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2025). When Phenyl and Cyclopropyl Rings Meet: Spectroscopic Shifts. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer. Retrieved from [Link]

Sources

Definitive Guide: LC-MS Identification of Impurities in 2-Chloro-4-cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparative Analysis

2-Chloro-4-cyclopropoxyaniline is a critical building block in the synthesis of tyrosine kinase inhibitors and agrochemicals. Its structural integrity relies on the strained cyclopropyl ether moiety, which presents unique stability challenges.

Traditional QC methods (HPLC-UV) often fail to distinguish between the target molecule and its isobaric impurities (specifically N-alkylated isomers) or ring-opened degradants . This guide compares the industry-standard HPLC-UV approach against the recommended High-Resolution LC-MS (HRMS) workflow, demonstrating why HRMS is essential for process optimization and genotoxic impurity (GTI) risk mitigation.

Comparison: HPLC-UV vs. UHPLC-Q-TOF MS
FeatureMethod A: Standard HPLC-UVMethod B: UHPLC-Q-TOF MS (Recommended)
Primary Use Routine Release Testing (QC)Structure Elucidation & trace Analysis
Detection Limit (LOD) ~0.05% (w/w)< 1 ppm (Trace Level)
Specificity Low: Relies solely on Retention Time (RT). Cannot distinguish co-eluting isomers.High: Distinguishes compounds by exact mass (

ppm) and fragmentation pattern.
Isobaric Resolution Fail: N-alkylated vs. O-alkylated isomers often co-elute or have identical UV spectra.Pass: MS/MS fragmentation differentiates N-C vs. O-C bond cleavage.
Impurity ID Requires reference standards for every peak.Can identify "unknowns" via molecular formula generation.

Scientific Context: The Impurity Landscape

To identify impurities, one must understand their origin. The synthesis of this compound typically involves the O-alkylation of 4-amino-3-chlorophenol with a cyclopropyl halide. This chemistry generates three specific classes of impurities that LC-MS must detect.

Predicted Impurity Profile[1]
Impurity TypeStructure/OriginMass Shift (vs Parent)Detection Challenge
Impurity A (Hydrolysis) 4-Amino-3-chlorophenol Precursor or hydrolysis product.

Da (

)
Polar; elutes early (dead volume) in RP-HPLC.
Impurity B (Isomer) N-cyclopropyl isomer Alkylation on Nitrogen instead of Oxygen.

Da (Isobaric)
Critical: Same mass as parent. Indistinguishable by single-quad MS.
Impurity C (Ring Open) 2-Chloro-4-n-propoxy aniline Acid-catalyzed opening of cyclopropyl ring.

Da (

)
Requires high resolution to distinguish from isotope peaks.
Impurity D (Dimer) Azo-dimer formation Oxidation of the aniline amine.

Mass
High hydrophobicity; elutes late.
Visualizing the Fragmentation Logic

The following diagram illustrates how MS/MS fragmentation distinguishes the Target (O-ether) from Impurity B (N-alkyl).

FragmentationPathway Parent Target: O-Cyclopropyl (m/z 184) Frag1 Loss of Cyclopropyl radical (m/z 143) [M - C3H5]• Parent->Frag1 Ether cleavage (Facile) Impurity Impurity B: N-Cyclopropyl (m/z 184) Impurity->Frag1 Minor pathway Frag3 Amine Cleavage (m/z varies) Impurity->Frag3 C-N bond is stronger than C-O Frag2 Loss of CO (Phenolic) (m/z 115) Frag1->Frag2 -28 Da

Figure 1: Distinct fragmentation pathways allow differentiation of isobaric N- and O-alkylated species.

Experimental Protocol (LC-MS/MS)

This protocol is designed for a Q-TOF or Orbitrap system but can be adapted for a Triple Quadrupole (QqQ) for targeted quantitation.

A. Chromatographic Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters BEH C18.

    • Rationale: The F5 column provides superior selectivity for separating structural isomers (N- vs O-alkyl) and halogenated aromatics compared to standard C18.

  • Dimensions:

    
     mm, 
    
    
    
    .
  • Column Temp:

    
    .
    
  • Flow Rate:

    
     mL/min.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Note: Acidic pH is crucial to protonate the aniline (

      
      ) for ESI+ sensitivity.
      

Gradient Profile:

Time (min) % B Event
0.0 5 Initial Hold (Traps polar Impurity A)
1.0 5 Start Ramp
10.0 95 Elute lipophilic dimers
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | End |

B. Mass Spectrometry Parameters (ESI+)[2][3]
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor/Cone Voltage: 120 V (Higher voltage helps decluster, but avoid in-source fragmentation of the labile cyclopropyl ether).

  • Mass Range: m/z 50 – 600.

  • Acquisition Mode: Data Dependent Acquisition (DDA) or

    
     (Simultaneous Low/High Energy).
    
    • Low Energy: Intact Protonated Molecule

      
      .
      
    • High Energy (Ramp 10-40 eV): Generates structural fragments.

Step-by-Step Identification Workflow

This self-validating workflow ensures no impurity is missed.

Phase 1: The Chlorine Isotope Check

The presence of Chlorine provides a distinct isotopic signature.

  • Observation: Look for mass pairs separated by 2.0 Da with an intensity ratio of

    
     (
    
    
    
    ).
  • Validation: If a peak at m/z 184 lacks the m/z 186 isotope at 33% intensity, it is not a chlorinated impurity (likely a system contaminant).

Phase 2: Distinguishing the "Ring-Opened" Impurity

The cyclopropyl ring is unstable in strong acids.

  • Target: 2-Chloro-4-n-propoxyaniline.

  • Mass Shift: The ring-opened form has the formula

    
     (Same as parent? No, ring opening is isomerization, but hydration is 
    
    
    
    ).
    • Correction: Acid catalyzed ring opening with methanol (if used as solvent) forms the methoxy-propyl ether (

      
       Da). If opened by water, it forms the alcohol (
      
      
      
      Da).
    • Isomer: If it rearranges to an allyl ether, it is isobaric.

  • Differentiation: The linear n-propyl chain fragments differently. It will show sequential loss of

    
     groups (m/z 14,[1] 28) in 
    
    
    
    , whereas the cyclopropyl ring is typically lost as a single
    
    
    unit (41 Da).
Phase 3: The N-Alkylated Isomer (The Silent Killer)

This is the most difficult impurity to detect by UV.

  • Mechanism: Aniline nitrogen is nucleophilic. During synthesis, the cyclopropyl group may attach to the N instead of the O.

  • MS/MS Diagnostic:

    • O-Ether (Target): Dominant fragment is m/z 143 (Loss of cyclopropyl group, leaving the phenol). The C-O bond cleaves easily.

    • N-Alkyl (Impurity): The C-N bond is stronger. Fragmentation will likely retain the nitrogen substituent or show

      
      -cleavage. Look for a stable fragment at m/z 156  (Loss of 
      
      
      
      from the ring) or retention of the parent ion at higher collision energies.
Analytical Decision Tree

DecisionTree Start Unknown Peak Detected Isotope Check Cl Isotope Pattern (M and M+2 ratio 3:1?) Start->Isotope MassCheck Check Exact Mass Isotope->MassCheck Yes NonCl Non-Chlorinated Contaminant (Plasticizer/Solvent) Isotope->NonCl No Isobaric Same Mass as API? (m/z 184.0524) MassCheck->Isobaric Yes Shifted Mass Shift Observed MassCheck->Shifted No MS2 Run MS/MS Fragmentation Isobaric->MS2 Result3 M-18 or M+18 = Hydrolysis/Ring Open Shifted->Result3 Result1 Frag m/z 143 dominant = Target Molecule MS2->Result1 Result2 Frag m/z 156/Stable Parent = N-Alkyl Isomer MS2->Result2

Figure 2: Logical workflow for classifying unknown peaks in the LC-MS chromatogram.

References

  • International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • Vander Heyden, Y., et al. (2020). "Method Development for Drug Impurity Profiling." LCGC International. [Link]

  • Breci, L. (2023).[1] "Mass Spectrometry - Fragmentation Patterns of Ethers and Amines." Chemistry LibreTexts. [Link]

  • Suryakala, D., et al. (2020). "LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline." Journal of Applied Pharmaceutical Science, 10(05), 092-096.[2] [Link]

Sources

Safety Operating Guide

2-Chloro-4-cyclopropoxyaniline: Proper Disposal & Safety Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Urgent Operational Guide | Laboratory Safety & Environmental Compliance

Executive Summary: Immediate Action Required

Do NOT dispose of 2-Chloro-4-cyclopropoxyaniline down the drain. This compound is a halogenated aniline derivative with significant aquatic toxicity and potential mutagenic properties. It requires strict segregation into Halogenated Organic Waste streams.

  • Primary Hazard: Acute toxicity (Dermal/Oral) and Aquatic Toxicity (Long-term).

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Immediate Spill Action: Evacuate, don double nitrile gloves and respirator, and use inert absorbent.

Chemical Profile & Hazard Logic

To handle this chemical safely, you must understand the causality of its hazards. This is not generic "chemical waste"; its structure dictates its disposal path.

FeatureStructural AlertSafety Consequence
Halogenation Chlorine atom at C2Mandatory Segregation: Must go to "Halogenated Waste." Mixing with non-halogenated solvents (like acetone/methanol waste) violates EPA/RCRA protocols and increases incineration costs.
Aniline Core Primary AmineIncompatibility: Basic nature. Incompatible with strong acids and oxidizers (risk of exothermic reaction or formation of toxic N-oxides).
Ether Linkage Cyclopropoxy groupLipophilicity: The cyclopropyl group increases lipid solubility, significantly enhancing dermal absorption rates compared to simple anilines.

Key Identifiers:

  • CAS Number: 1250620-68-8 (Commonly cited for this specific intermediate)

  • Molecular Formula: C₁₀H₁₂ClNO

  • Synonyms: 2-Chloro-4-(cyclopropylmethoxy)aniline; 3-Chloro-4-aminophenyl cyclopropyl ether.

Pre-Disposal Segregation Protocol

Expert Insight: The most common compliance failure in drug discovery labs is mislabeling halogenated anilines as generic "Organic Waste." This endangers downstream waste handlers.

Step 1: Waste Stream Identification

You must segregate this compound into the Halogenated Organic stream.

  • Why? Incinerators require specific scrubbers to neutralize the Hydrogen Chloride (HCl) gas generated when this molecule burns. Burning it in a standard non-halogenated line releases corrosive acid gas, damaging facility infrastructure.

Step 2: Container Selection
  • Liquids (Mother Liquors/Solvents): Use HDPE (High-Density Polyethylene) or Amber Glass carboys.

    • Constraint: Do not use metal cans if the solution is acidic (though the aniline itself is basic, reaction mixtures may vary).

  • Solids (Filter Cakes/Contaminated PPE): Use a wide-mouth HDPE drum or a double-lined hazardous waste bag labeled "Toxic Solids."

Step 3: Labeling Requirements

Your label must explicitly state:

  • Full Chemical Name: this compound.

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.

  • Constituents: If in solution, list the solvent % (e.g., "Dichloromethane 90%, this compound 10%").

Detailed Disposal Workflow

This protocol ensures a self-validating system where errors are caught before the waste leaves the hood.

Workflow Diagram

The following decision tree illustrates the critical decision points for segregating this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck LiquidPath Liquid / Solution StateCheck->LiquidPath SolidPath Solid / Filter Cake StateCheck->SolidPath SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck SolidBin Stream C: Hazardous Solid Waste (Double Bagged) SolidPath->SolidBin HaloStream Stream A: Halogenated Organic Waste (High Temp Incineration) SolventCheck->HaloStream Yes (DCM, etc.) SolventCheck->HaloStream No (MeOH, EtOAc) BUT contains >1% Halogenated Solute NonHaloStream Stream B: Non-Halogenated Waste (Check Local Limits)

Figure 1: Decision matrix for segregating this compound waste. Note that even in non-halogenated solvents, high concentrations of the solute usually mandate the Halogenated stream.

Spill Response Protocol

Trigger: Any release > 5 mL or 500 mg outside a containment device.

  • Evacuate & Ventilate:

    • Clear the immediate area.[1] The aniline vapor pressure is low, but dust or aerosols are highly toxic.

  • PPE Escalation:

    • Gloves: Double-gloving is mandatory. Inner layer: Latex or Nitrile. Outer layer: Thick Nitrile (minimum 5 mil) or Silver Shield laminate.

    • Reasoning: Anilines permeate thin nitrile rapidly.

    • Respiratory: If outside a fume hood, use a half-mask respirator with Organic Vapor/P100 cartridges .

  • Containment:

    • Liquids: Dike the spill with inert absorbent pillows (vermiculite or diatomaceous earth). Do NOT use paper towels (combustible).

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop.

  • Decontamination:

    • After removing the bulk material, wash the surface with a mild surfactant (soap/water).

    • Avoid: Do not use bleach (hypochlorite) immediately, as it can react with the amine to form N-chloroamines (toxic).

Regulatory & Technical Data Summary

Waste Characterization Table

Use this data for your internal waste manifest.

ParameterValue / CodeNotes
EPA Waste Code (RCRA) D001 (Ignitable, if in solvent)F002 (If spent halogenated solvent)Not Listed (P/U) While not explicitly P or U listed by CAS, it must be treated as Characteristic Hazardous Waste due to toxicity and halogen content.
DOT Shipping Name Toxic solids, organic, n.o.s. (this compound)Class 6.1
UN Number UN 2811 (Solid) or UN 2810 (Liquid)
Incineration Req. > 1100°C Required to fracture the cyclopropyl ring and mineralize the chlorine.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[2] Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-cyclopropoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown, balanced by a rigorous application of established safety principles. 2-Chloro-4-cyclopropoxyaniline, a member of the chloroaniline family, requires meticulous handling. This guide moves beyond a simple checklist, providing a framework for risk assessment and procedural excellence to ensure your safety and the integrity of your research. We will explore the rationale behind each safety protocol, empowering you to make informed decisions at the bench.

Hazard Assessment: The 'Why' Behind the Precaution

Understanding the toxicological profile of a chemical class is paramount to implementing effective safety measures. While specific data for this compound may be limited, the hazards associated with structurally similar chloroanilines provide a robust foundation for our safety protocols. These compounds are known to be hazardous through multiple exposure routes.

  • Dermal, Oral, and Inhalation Toxicity: Chloroanilines are consistently classified as toxic if they are swallowed, come into contact with the skin, or are inhaled.[1][2][3] The primary danger lies in their systemic effects after absorption.

  • Skin and Eye Irritation: Direct contact can cause significant skin irritation and serious eye damage.[1][2][4][5]

  • Methemoglobinemia: A critical and often delayed hazard of aromatic amines is the induction of methemoglobinemia.[6] In this condition, the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, which can lead to cyanosis (a bluish discoloration of the skin) and, in severe cases, death.[6] The onset of symptoms can be delayed for several hours, making immediate decontamination after exposure critical.

  • Organ Toxicity and Carcinogenicity: Prolonged or repeated exposure to chloroanilines may cause damage to organs.[3][4] Furthermore, some related compounds are classified as possibly carcinogenic to humans, demanding that exposure be minimized to the lowest reasonably achievable levels.

Given these risks, all handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Core PPE Requirements: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all scenario. It must be tailored to the specific task and the associated risk of exposure. The following table provides a baseline for common laboratory operations.

Task Engineering Control Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers)General VentilationNitrile or Neoprene GlovesSafety Glasses with Side ShieldsLab CoatNot typically required
Weighing & Transfer (Solid)Chemical Fume HoodDouble Nitrile or Neoprene GlovesChemical Safety GogglesLab CoatRequired if dust is generated (see below)
Solution Preparation Chemical Fume HoodDouble Nitrile or Neoprene GlovesChemical Safety Goggles & Face ShieldChemical Resistant Apron over Lab CoatRecommended if splashing is likely
Reaction Workup & Purification Chemical Fume HoodDouble Nitrile or Neoprene GlovesChemical Safety Goggles & Face ShieldChemical Resistant Apron over Lab CoatNot required within a certified fume hood
Large-Scale Operations (>10g) Chemical Fume HoodHeavy-duty Chemical Resistant Gloves (e.g., Butyl rubber) over Nitrile GlovesChemical Safety Goggles & Face ShieldChemical Resistant Suit or GownAssess based on potential for aerosolization
Spill Cleanup Ventilated AreaHeavy-duty Chemical Resistant GlovesChemical Safety Goggles & Face ShieldChemical Resistant Suit or GownRequired (see Section 4)
Detailed PPE Specifications
  • Hand Protection: Always wear at least two pairs of chemical-resistant nitrile or neoprene gloves.[7] The outer glove should be removed and disposed of immediately after the handling procedure is complete. For prolonged tasks or when handling larger quantities, consider a more robust glove material like butyl rubber. Inspect gloves for any signs of degradation or perforation before each use.[8]

  • Eye and Face Protection: At a minimum, wear tightly fitting chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[4][9] When there is any risk of splashing, such as during solution transfers or reaction workups, a full-face shield must be worn in addition to safety goggles.[10]

  • Body Protection: A flame-resistant lab coat is mandatory for all procedures. When handling solutions or larger quantities, an impervious or chemical-resistant apron should be worn over the lab coat.[8] For large-scale work or spill response, a disposable chemical-resistant suit may be necessary.[11]

  • Respiratory Protection: All handling of solid this compound should occur in a fume hood. If for any reason work must be done outside of a hood where dusts or aerosols could be generated, a respirator is required. A NIOSH-approved respirator with a combination of P100 (particulate) and organic vapor cartridges is recommended.[12] Proper fit-testing is essential to ensure the respirator provides adequate protection.[8]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when planning to work with this compound.

PPE_Selection_Workflow start Start: Plan to handle This compound fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood solid_or_liquid Handling solid or liquid? fume_hood->solid_or_liquid Yes stop_work STOP WORK Consult EHS. Respirator Required. fume_hood->stop_work No weighing Weighing solid? solid_or_liquid->weighing Solid splash_risk Risk of splash? solid_or_liquid->splash_risk Liquid/Solution ppe_base Minimum PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves weighing->ppe_base No (e.g., scooping from container) ppe_double_glove Upgrade to: Double Nitrile/Neoprene Gloves weighing->ppe_double_glove Yes small_scale Scale < 10g? small_scale->splash_risk Yes ppe_heavy_glove Upgrade to: Heavy Duty Outer Gloves small_scale->ppe_heavy_glove No ppe_face_shield Add: Face Shield splash_risk->ppe_face_shield Yes ppe_apron Add: Chemical Resistant Apron splash_risk->ppe_apron Yes ppe_goggles Upgrade to: Chemical Safety Goggles ppe_base->ppe_goggles ppe_goggles->small_scale ppe_double_glove->ppe_goggles ppe_heavy_glove->splash_risk caption PPE Selection Workflow

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans

Protocol for Weighing Solid this compound
  • Preparation: Don all required PPE (double gloves, lab coat, safety goggles). Ensure the chemical fume hood sash is at the proper working height. Place a weigh boat on an analytical balance inside the fume hood.

  • Aliquotting: Carefully open the stock container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid generating dust. Close the stock container immediately.[11]

  • Cleanup: Once the desired amount is weighed, carefully clean the spatula with a solvent-dampened wipe. Dispose of the wipe in the designated solid hazardous waste container.

  • Doffing: Remove the outer pair of gloves and dispose of them in the solid hazardous waste. The inner gloves can be worn to transport the weighed compound within the lab.

Spill Management Protocol
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.

  • Containment: For small spills within a fume hood, contain the spill using an inert absorbent material like vermiculite or sand.[11] Do not use combustible materials.

  • Cleanup: Wearing heavy-duty gloves, a chemical-resistant apron, and safety goggles with a face shield, carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.[9][11]

  • Decontamination: Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[11]

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Disposal of Contaminated PPE and Chemical Waste
  • PPE Disposal: All disposable PPE that has come into contact with this compound, including gloves, wipes, and weigh boats, must be disposed of in a clearly labeled, sealed hazardous waste container.[2]

  • Chemical Waste: Unused or waste this compound and its solutions must be collected in a designated, sealed hazardous waste container. Never dispose of this chemical down the drain.[4] Disposal must be handled by a licensed chemical destruction facility or via controlled incineration in accordance with all local, state, and federal regulations.[4]

Emergency First Aid Procedures

Immediate and correct first aid is critical in the event of an exposure.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[2] Do not use mouth-to-mouth resuscitation.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Call a poison control center or seek immediate medical attention.

Always provide a copy of the Safety Data Sheet (SDS) for a related chloroaniline to the responding medical professionals.

References

  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%. [Link]

  • A Comprehensive Guide. How to Handle Amines Safely in Industrial Environments. [Link]

  • Safetec. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]

  • OXFORD LAB FINE CHEM LLP. material safety data sheet - 2-chloroaniline 98%. [Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). Personal protective equipment when handling plant protection products. [Link]

  • BASF. (2026, February 4). Safety Data Sheet. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.